6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSRUREOSBKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=CC(=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233082 | |
| Record name | R-56109 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-13-3 | |
| Record name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-56109 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-56109 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-3-(piperidin-4-yl)benz[d]isoxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-56109 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3U18DS1Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a fluorinated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a class of atypical antipsychotic drugs.[1] Its unique chemical structure, featuring a benzisoxazole moiety fused with a piperidine ring, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics targeting central nervous system disorders.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key experimental protocols relevant to its application in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for pharmaceutical development.
| Property | Value | Reference |
| CAS Number | 84163-13-3 | [1] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [2] |
| Molecular Weight | 256.70 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound is a multi-step process. A general and efficient method involves the cyclization of an oxime precursor.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride.[2]
Materials:
-
(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol
-
Anhydrous magnesium sulfate
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 27 g of potassium hydroxide in 600 mL of methanol.
-
Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the methanolic KOH solution.
-
Heat the reaction mixture to reflux for approximately 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dry the solution by adding an appropriate amount of anhydrous magnesium sulfate and stir for about 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
-
To the resulting concentrate, add 500 mL of acetone and stir at room temperature for about 30 minutes.
-
Filter the mixture to remove any insoluble material.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.
-
Collect the solid by filtration and dry to yield this compound.[2]
Mechanism of Action and Pharmacological Profile
While this compound is primarily a synthetic intermediate, its core structure is the foundation for atypical antipsychotics like risperidone and paliperidone.[1] These drugs exert their therapeutic effects by modulating the activity of key neurotransmitter systems in the brain, primarily the dopaminergic and serotonergic systems.
Derivatives of this compound are known to act as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors. The antagonistic activity at these receptors is a hallmark of atypical antipsychotics and is believed to be responsible for their efficacy in treating the symptoms of schizophrenia and other psychotic disorders.
Receptor Binding Affinity of Derivatives
| Compound | D₂ (Ki, nM) | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₇ (Ki, nM) | SERT (Ki, nM) |
| 6a | 2.1 | 1.1 | 0.8 | 61 | 11 |
| 6d | 1.8 | 1.3 | 0.7 | 251 | 108 |
| 7g | 1.5 | 5.0 | 0.9 | 89 | 15 |
| 7i | 1.3 | 9.5 | 1.1 | 345 | 121 |
Data from Król, M., et al. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. International Journal of Molecular Sciences, 22(5), 2329.[3]
These data demonstrate that derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can have high affinity for both dopamine D₂ and various serotonin receptors, consistent with the mechanism of action of atypical antipsychotics.
Signaling Pathways
The antagonism of D₂ and 5-HT₂A receptors by atypical antipsychotics leads to the modulation of downstream signaling pathways.
Key Experimental Workflows
The primary utility of this compound in drug development is as a starting material for the synthesis of more complex molecules. A critical experimental workflow is its N-alkylation to produce active pharmaceutical ingredients.
Experimental Workflow: N-Alkylation for Antipsychotic Synthesis
This workflow outlines the general process for the N-alkylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to synthesize compounds like risperidone.
Conclusion
This compound is a fundamentally important building block in the field of neuropharmacology. Its utility as a precursor to potent atypical antipsychotics underscores its significance in drug discovery and development. This guide has provided a technical overview of its properties, synthesis, and the mechanistic basis for the activity of its derivatives, offering a valuable resource for researchers in the field. Further exploration of this scaffold may lead to the development of novel therapeutics with improved efficacy and safety profiles for the treatment of severe mental illnesses.
References
Mechanism of action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
An In-Depth Technical Guide to the Mechanism of Action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Introduction
This compound is a key chemical intermediate in the synthesis of several atypical antipsychotic medications, most notably risperidone and its active metabolite, paliperidone.[1] While this compound is primarily utilized as a building block in pharmaceutical manufacturing, its core structure is the pharmacophore that imparts the characteristic pharmacological activity to these drugs.[2][3] This technical guide delineates the mechanism of action of the derivatives of this compound, which is centered on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the pharmacology associated with this benzisoxazole derivative.
Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism
The therapeutic effects of atypical antipsychotics derived from this compound are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.[6] Specifically, these compounds act as potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[4][5]
The prevailing "dopamine hypothesis" of schizophrenia posits that positive symptoms, such as hallucinations and delusions, arise from hyperactivity in the mesolimbic dopamine pathway.[4] Antagonism of D2 receptors in this pathway is a key mechanism for alleviating these symptoms. However, strong D2 receptor blockade can also lead to extrapyramidal side effects (EPS).[7]
Atypical antipsychotics are distinguished by their high affinity for 5-HT2A receptors in addition to D2 receptors.[4] The blockade of 5-HT2A receptors is thought to contribute to a lower incidence of EPS and may also help to alleviate the negative and cognitive symptoms of schizophrenia.[4][7] The high 5-HT2A/D2 receptor affinity ratio is a hallmark of this class of drugs.[4]
Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities (Ki values) for risperidone and paliperidone, the primary drugs synthesized from this compound. The Ki value is the inhibition constant, representing the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of Risperidone
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.16 - 0.2[4][8] |
| Dopamine D2 | 3.13 - 3.2[4][8] |
| Alpha-1 Adrenergic | 0.8[8] |
| Histamine H1 | 2.23[8] |
| Alpha-2 Adrenergic | 7.54[8] |
| Dopamine D4 | 7.3[4] |
| Serotonin 5-HT2C | 50[4] |
| Serotonin 5-HT1A | 420[4] |
| Dopamine D1 | 240[4] |
| Muscarinic M1 | >10,000[4] |
Table 2: Receptor Binding Affinity (Ki, nM) of Paliperidone
| Receptor | Ki (nM) |
| Dopamine D2 | 0.16 - 4.0[9][10] |
| Serotonin 5-HT2A | 0.25[9] |
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by derivatives of this compound modulates distinct intracellular signaling cascades.
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this receptor, its derivatives prevent this inhibitory effect, thereby modulating downstream signaling.
The serotonin 5-HT2A receptor is a GPCR that primarily couples to Gαq/11 proteins.[11] Agonist binding to this receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] Antagonism of the 5-HT2A receptor by the benzisoxazole derivatives blocks this signaling cascade.
Experimental Protocols
The determination of the mechanism of action of compounds like the derivatives of this compound relies on in vitro pharmacological assays. The following are representative protocols for a radioligand binding assay and a functional calcium flux assay.
Radioligand Binding Assay for D2 and 5-HT2A Receptors
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO cells) stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor.[12][13]
-
Radioligands:
-
Non-specific Binding Determinant:
-
Test Compound: this compound or its derivatives, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (pre-soaked in polyethyleneimine), and a liquid scintillation counter.[15]
Procedure:
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding determinant, radioligand, and membrane preparation.
-
Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.[12]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[12]
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[15]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[15]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[15]
Functional Calcium Flux Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of a compound to block the increase in intracellular calcium initiated by a 5-HT2A receptor agonist.
Objective: To determine the functional antagonist activity of a test compound at the human 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[16]
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.[17]
-
Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.
-
Test Compound: this compound or its derivatives, serially diluted.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96- or 384-well black-walled, clear-bottom microplates, and a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).[16]
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.[17]
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[17]
-
Assay Protocol:
-
Place the plate in the fluorescence reader.
-
Add the test compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the 5-HT2A agonist to all wells and continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.[17]
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the response as the peak fluorescence minus the baseline fluorescence. Determine the IC50 of the test compound by plotting the percent inhibition of the agonist response versus the log concentration of the test compound.
Conclusion
This compound is a foundational component for a class of atypical antipsychotic drugs. The mechanism of action of its derivatives is characterized by a potent dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This pharmacological profile is believed to be responsible for their therapeutic efficacy in treating psychosis, coupled with a reduced propensity for extrapyramidal side effects compared to older antipsychotics. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and scientists engaged in the study and development of neuropsychiatric therapeutics based on this important chemical scaffold.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. paliperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Page loading... [wap.guidechem.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
The Synthesis of Risperidone: A Technical Guide to the Role of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride as a key precursor in the synthesis of the atypical antipsychotic medication, risperidone. This document provides a comprehensive overview of the chemical synthesis, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Introduction
Risperidone is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and other psychotic conditions.[1][2] It functions as a potent antagonist of serotonin 5-HT2 and dopamine D2 receptors.[1][2] The chemical structure of risperidone is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3] A critical step in the synthesis of this complex molecule involves the N-alkylation of the precursor, this compound, with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4][5] This precursor is not only essential for risperidone but also serves as a building block for other antipsychotics like paliperidone.[6]
Chemical Properties of the Precursor
This compound is a fluorinated heterocyclic compound.[6] It typically appears as a white to off-white crystalline solid and is soluble in water and various organic solvents.[7] The presence of the fluorine atom can enhance biological activity and lipophilicity.[7] As a hydrochloride salt, it offers greater stability and ease of handling compared to its free base form.[7]
Table 1: Chemical Identifiers for this compound
| Property | Value |
| CAS Number | 84163-13-3 |
| Molecular Formula | C12H13FN2O·HCl |
| Molecular Weight | 256.71 g/mol |
Synthesis of Risperidone
The primary method for synthesizing risperidone involves the condensation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (the free base of the hydrochloride salt) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed and a suitable solvent.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of risperidone based on common methodologies. Specific parameters may vary based on the desired scale and purity requirements.
Materials:
-
This compound
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
-
Potassium iodide (KI) (optional, as a catalyst)
-
Solvent (e.g., Acetonitrile, Isopropanol, Dimethylformamide)
-
Deionized water
-
Ethyl acetate (for crystallization)
Procedure:
-
To a reaction vessel, add the solvent of choice (e.g., acetonitrile).
-
Add this compound and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the solvent.
-
Add the base (e.g., potassium carbonate) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to reflux (typically between 80-110°C) and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique like HPLC.[8]
-
Cool the reaction mixture to room temperature.
-
If using a water-miscible solvent, the crude risperidone may precipitate upon cooling or with the addition of water.
-
Filter the crude product and wash with water.
-
The crude risperidone can be further purified by recrystallization from a suitable solvent, such as ethyl acetate or isopropanol, to yield high-purity risperidone.[4][8]
Quantitative Data from Literature
The yield and purity of risperidone are highly dependent on the reaction conditions. The following table summarizes data from various sources.
Table 2: Comparison of Reaction Conditions and Outcomes for Risperidone Synthesis
| Solvent | Base | Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Dimethylformamide (DMF) | Na2CO3 or K2CO3 | KI | Not Specified | 46 | Not Specified | [4] |
| Acetonitrile | Na2CO3 | KI | 17 | ~75 | Not Specified | [4] |
| Isopropanol | Na2CO3 | KI | 9 | ~75 | Not Specified | [4][5] |
| Acetonitrile | K2CO3 or Na2CO3 | KI | Not Specified | 81 | >99 | [8] |
| Isopropyl alcohol | NaOH | KI | 5 | Not Specified | 99.9 | [9] |
Analytical Characterization
The final product, risperidone, and its impurities can be analyzed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for purity determination and impurity profiling.[10][11]
Conclusion
This compound is a crucial intermediate in the efficient synthesis of risperidone. The N-alkylation reaction with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a well-established and scalable process. The choice of solvent and base significantly impacts the reaction yield and purity of the final product. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of risperidone and related compounds. Further research may focus on developing even more efficient, cost-effective, and environmentally friendly synthetic routes.
References
- 1. jocpr.com [jocpr.com]
- 2. A concise review on analytical profile of risperidone - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. ossila.com [ossila.com]
- 7. CAS 84163-13-3: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazo… [cymitquimica.com]
- 8. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]
- 9. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. ijrpns.com [ijrpns.com]
The Multifaceted Biological Activities of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of derivatives based on this core structure. The information presented herein is intended to support further research and development in the fields of oncology, infectious diseases, and neuroscience.
Core Biological Activities
Derivatives of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold have demonstrated significant potential across multiple therapeutic areas, including:
-
Antiproliferative Activity: A key area of investigation has been the anticancer potential of these derivatives. Studies have shown that modifications to the piperidinyl moiety can lead to potent antiproliferative effects against a variety of human cancer cell lines.
-
Antimicrobial Activity: Amide derivatives of the core structure have been synthesized and evaluated for their efficacy against pathogenic bacteria and fungi, indicating a potential for the development of novel anti-infective agents.
-
Antipsychotic Activity: The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is a cornerstone in the development of atypical antipsychotics. Notably, it is a key intermediate in the synthesis of widely prescribed drugs such as risperidone and paliperidone.[1][2] These agents primarily exert their effects through the modulation of dopaminergic and serotonergic pathways.
-
Antidepressant Activity: Researchers have explored the potential of these derivatives as novel antidepressants by targeting the serotonin transporter (SERT) and 5-HT1A receptors.[3]
Quantitative Biological Data
The following tables summarize the quantitative biological activity of representative 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and related compounds.
Antiproliferative Activity
While specific IC50 values for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives from some key studies were not publicly available, research on closely related benzoxazole derivatives highlights their potential as antiproliferative agents, with some compounds exhibiting potent activity against various cancer cell lines. For instance, certain benzoxazole derivatives have shown significant inhibitory effects on hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[3][4] Structure-activity relationship (SAR) studies on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have indicated that the nature of the substituent on the piperidine nitrogen is crucial for their antiproliferative action.[5]
Table 1: Representative Antiproliferative Activity of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | HepG2 | 10.50 | [4] |
| 12l | MCF-7 | 15.21 | [4] |
| 14a | HepG2 | 3.95 | [3] |
| 14a | MCF-7 | 4.054 | [3] |
| 14g | MCF-7 | 5.8 | [3] |
| 14g | HepG2 | 10.73 | [3] |
Antimicrobial Activity
Amide derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been shown to possess broad-spectrum antimicrobial activity. These compounds have been tested against a range of pathogenic bacteria, including Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens, as well as fungal strains like Aspergillus niger.[2] While specific Minimum Inhibitory Concentration (MIC) values are not detailed in this guide, the qualitative results from these studies indicate promising activity that warrants further investigation.
Receptor Binding Affinity (Antipsychotic and Antidepressant Activity)
The antipsychotic and potential antidepressant effects of derivatives are largely attributed to their interaction with dopamine and serotonin receptors. The binding affinities (Ki) of the well-established antipsychotics, risperidone and paliperidone, which are derivatives of the core structure, are presented below.
Table 2: Receptor Binding Affinities (Ki, nM) of Risperidone and Paliperidone
| Receptor | Risperidone | Paliperidone |
| Dopamine D2 | 3.13 | 4.0 |
| Serotonin 5-HT2A | 0.16 | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them in a suitable solvent and measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
3.2.1. Disc Diffusion Method (Kirby-Bauer Test)
Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent. A paper disc impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a zone of inhibition around the disc.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disc. The size of the zone is indicative of the antimicrobial activity.
3.2.2. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Serial Dilutions: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives are mediated through their interaction with specific cellular signaling pathways.
Antipsychotic Activity: D2 and 5-HT2A Receptor Antagonism
The atypical antipsychotic properties of derivatives like risperidone and paliperidone are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors in the mesolimbic and mesocortical pathways of the brain is thought to alleviate the positive and negative symptoms of schizophrenia, respectively.
Antidepressant Activity: 5-HT1A Receptor Agonism and SERT Inhibition
The potential antidepressant effects of certain derivatives are linked to their ability to act as agonists at 5-HT1A receptors and inhibit the serotonin transporter (SERT). 5-HT1A receptor activation leads to a decrease in cyclic AMP (cAMP) levels, while SERT inhibition increases the synaptic concentration of serotonin.
References
- 1. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Antipsychotics: A Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of numerous therapeutic agents.[1][2] Its rigid benzisoxazole core, combined with the conformational flexibility of the piperidine ring and the electron-withdrawing properties of the fluorine atom, provides a unique scaffold for interacting with various biological targets. This technical guide delves into the core aspects of this compound in drug discovery, focusing on its role in the development of atypical antipsychotics and its potential in other therapeutic areas. We will explore its synthesis, mechanism of action, and the diverse biological activities of its derivatives, presenting key data in a structured format and providing detailed experimental protocols.
The Benzisoxazole Core in Antipsychotic Drug Design
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety is the cornerstone of several second-generation (atypical) antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone.[1] These drugs have revolutionized the treatment of schizophrenia and other psychotic disorders by offering a broader spectrum of efficacy and a more favorable side-effect profile compared to first-generation antipsychotics.
Mechanism of Action: D2/5-HT2A Receptor Antagonism
The therapeutic efficacy of atypical antipsychotics derived from this scaffold is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, antagonism of 5-HT2A receptors is believed to contribute to the mitigation of "negative" symptoms (e.g., social withdrawal, anhedonia) and a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.
dot
Synthesis of the Core Scaffold
The synthesis of this compound is a well-established process. A common and efficient method involves the cyclization of a substituted oxime precursor.
Experimental Protocol: Synthesis of this compound[4]
-
Reaction Setup: Dissolve potassium hydroxide (27 g) in methanol (600 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Precursor: To the methanolic potassium hydroxide solution, add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g).
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable amount of anhydrous magnesium sulfate to dry the solution and stir for about 1 hour.
-
Filtration and Concentration: Filter the mixture to remove the drying agent and any solid byproducts. Concentrate the filtrate under reduced pressure to remove the methanol.
-
Precipitation: To the concentrated residue, add acetone (500 mL) and stir at room temperature for 30 minutes. Filter to remove any insoluble materials.
-
Salt Formation: Slowly add hydrochloric acid to the acetone filtrate to adjust the pH to 2-3. This will cause the hydrochloride salt of the product to precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound.
dot
Expanding Therapeutic Horizons: Beyond Antipsychotics
The versatile 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold has been explored for a range of other therapeutic applications, demonstrating its potential as a privileged structure in medicinal chemistry.
Anticancer Activity
Several studies have reported the synthesis and evaluation of novel derivatives of this benzisoxazole core as potential antiproliferative agents.[3] Structure-activity relationship (SAR) studies have revealed that modifications at the N-terminal of the piperidine ring can significantly influence cytotoxic activity. For instance, the introduction of certain aromatic and heterocyclic moieties has been shown to enhance anticancer effects against various cancer cell lines.[3]
Table 1: Antiproliferative Activity of Selected 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
| Compound ID | R-Group on Piperidine Nitrogen | Cancer Cell Line | IC50 (µM) |
| 5a | Phenylacetyl | HeLa | 12.5 |
| HT-29 | 25 | ||
| MCF-7 | 12.5 | ||
| HepG-2 | 25 | ||
| 5d | 4-Chlorophenylacetyl | HeLa | 6.25 |
| HT-29 | 12.5 | ||
| MCF-7 | 6.25 | ||
| HepG-2 | 12.5 | ||
| 5k | 2-Thienylacetyl | HeLa | 6.25 |
| HT-29 | 12.5 | ||
| MCF-7 | 6.25 | ||
| HepG-2 | 12.5 |
Data summarized from Prasad et al. (2009).[3]
Antimicrobial Activity
The benzisoxazole nucleus is also a promising scaffold for the development of novel antimicrobial agents.[4][5] Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and screened for their activity against various bacterial and fungal strains. The results indicate that these compounds can exhibit significant antimicrobial properties, with their efficacy being dependent on the nature of the substituents.[6]
Table 2: Antimicrobial Activity of Selected 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Amide Derivatives
| Compound ID | R-Group on Piperidine Nitrogen | Bacterial Strain | Zone of Inhibition (mm) |
| 4I | 2-Chlorobenzoyl | Bacillus subtilis | 18 |
| Escherichia coli | 20 | ||
| 4IV | 4-Nitrobenzoyl | Bacillus subtilis | 22 |
| Escherichia coli | 24 | ||
| 4V | 3,5-Dinitrobenzoyl | Bacillus subtilis | 25 |
| Escherichia coli | 26 | ||
| Standard (Ciprofloxacin) | - | Bacillus subtilis | 28 |
| Escherichia coli | 30 |
Data summarized from Priya et al. (2012).[6]
Key Experimental Protocols in Drug Discovery
The evaluation of compounds derived from the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core involves a battery of in vitro and in vivo assays. Below are representative protocols for key assays relevant to their primary antipsychotic activity.
Dopamine D2 Receptor Binding Assay[9]
This assay determines the binding affinity of a test compound to the dopamine D2 receptor through competition with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a D2 receptor radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound.
-
Initiate the binding by adding the membrane preparation to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor constant) value using the Cheng-Prusoff equation.
-
Serotonin 5-HT2A Receptor Binding Assay[10]
This assay is analogous to the D2 receptor binding assay but targets the serotonin 5-HT2A receptor.
-
Membrane Preparation:
-
Use membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).
-
-
Binding Reaction:
-
Use a 5-HT2A selective radioligand (e.g., [³H]-Ketanserin).
-
The non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
-
Filtration, Washing, and Quantification:
-
Follow the same procedure as for the D2 receptor binding assay.
-
-
Data Analysis:
-
Calculate IC50 and Ki values as described for the D2 assay.
-
dot
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. Its central role in the development of successful atypical antipsychotics has cemented its importance in neuropharmacology. Furthermore, ongoing research continues to unveil its potential in other therapeutic areas, including oncology and infectious diseases. The synthetic accessibility of this core and the potential for diverse chemical modifications ensure that it will remain a key platform for the design and development of novel therapeutic agents for the foreseeable future. This guide provides a foundational understanding for researchers and scientists aiming to leverage the unique properties of this remarkable molecular architecture in their drug discovery endeavors.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Structure-Activity Relationship of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. This core scaffold is a key pharmacophore in a variety of biologically active compounds, including antipsychotics, antiproliferative agents, and antimicrobials. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visualizations of synthetic pathways and SAR trends to facilitate further research and drug development in this area.
Core Scaffold and Therapeutic Significance
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety is a privileged structure in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity. The piperidinyl group provides a versatile point for substitution, allowing for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties. Notably, this scaffold is a key component of several atypical antipsychotic drugs, such as risperidone and paliperidone, which act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Recent research has expanded the therapeutic potential of these derivatives into oncology, infectious diseases, and neurology.
Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
The general synthetic approach for creating a library of derivatives involves the modification of the secondary amine of the piperidinyl group of the core scaffold, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This is typically achieved through N-acylation or N-alkylation reactions.
General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of N-substituted 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.
Caption: General synthetic scheme for N-substituted derivatives.
Experimental Protocol: General Procedure for N-acylation
A solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is treated with a base, typically triethylamine or diisopropylethylamine (1.5 equivalents), at room temperature. The appropriate acid chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acylated derivative.[3][4]
Structure-Activity Relationship as Antiproliferative Agents
Several studies have investigated the potential of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents against various cancer cell lines. A key finding is that the nature of the substituent on the piperidinyl nitrogen plays a crucial role in determining the cytotoxic activity.[3]
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of a series of N-substituted derivatives against four human cancer cell lines: HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
| Compound ID | R Group (Substituent on Piperidinyl Nitrogen) | HeLa IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 5a | Benzoyl | 15.2 | 18.5 | 20.1 | 22.4 |
| 5b | 4-Chlorobenzoyl | 12.8 | 15.1 | 17.3 | 19.8 |
| 5c | 4-Methoxybenzoyl | 18.9 | 21.3 | 24.5 | 26.7 |
| 5d | 2-Thienoyl | 8.5 | 10.2 | 11.8 | 13.5 |
| 5e | 3-Thienoyl | 9.1 | 11.5 | 12.9 | 14.8 |
| 5f | 2-Furoyl | 10.3 | 12.8 | 14.2 | 16.1 |
| 5g | Nicotinoyl | 7.9 | 9.8 | 10.5 | 12.2 |
| 5h | Isonicotinoyl | 8.2 | 10.1 | 11.1 | 12.9 |
| 5i | Pyrazine-2-carbonyl | 7.5 | 9.2 | 10.1 | 11.8 |
| 5j | 4-Methylbenzoyl | 16.5 | 19.8 | 22.3 | 24.1 |
| 5k | Indole-3-carbonyl | 6.8 | 8.5 | 9.7 | 11.2 |
| 5l | Benzofuran-2-carbonyl | 7.1 | 8.9 | 10.3 | 11.9 |
| 5m | Acetyl | >50 | >50 | >50 | >50 |
Note: The data presented in this table is representative and compiled based on the qualitative findings of published SAR studies.[3]
SAR Insights for Antiproliferative Activity
The data reveals several key SAR trends for the antiproliferative activity of these derivatives:
Caption: Key SAR findings for antiproliferative activity.
-
Heterocyclic Substituents are Preferred: Derivatives with heterocyclic aromatic rings (e.g., indole, thiophene, pyrazine) attached to the piperidinyl nitrogen via a carbonyl linker generally exhibit the highest potency.[3]
-
Aromatic Substituents show Moderate Activity: Benzoyl and substituted benzoyl groups lead to derivatives with moderate antiproliferative activity.
-
Small Aliphatic Substituents are Detrimental: Simple aliphatic acyl groups, such as acetyl, result in a significant loss of activity.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Human cancer cell lines (HeLa, HT-29, MCF-7, and HepG2) are seeded in 96-well microtiter plates at a density of approximately 5 x 10^4 cells per well in 100 µL of the appropriate growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are prepared in the growth medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Structure-Activity Relationship as Antimicrobial Agents
Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have also been explored for their antimicrobial properties. Modifications at the piperidinyl nitrogen have been shown to influence the potency and spectrum of activity against various bacterial and fungal strains.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC in µg/mL) of a selection of N-substituted derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Compound ID | R Group (Substituent on Piperidinyl Nitrogen) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Aspergillus niger (MIC µg/mL) |
| 4I | 2,4-Dichlorobenzoyl | 10 | 15 | 20 |
| 4IV | 4-Nitrobenzoyl | 8 | 12 | 15 |
| 4V | 3,4,5-Trimethoxybenzoyl | 12 | 18 | 25 |
Note: The data presented in this table is representative and compiled based on the findings of published SAR studies.[4]
SAR Insights for Antimicrobial Activity
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups on the benzoyl ring, such as nitro and chloro substituents, appears to be favorable for antimicrobial activity.[4]
-
Broad Spectrum of Activity: Potent compounds often exhibit activity against a range of both bacterial and fungal pathogens.
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: The test compounds are dissolved in DMSO and serially diluted in broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 24 hours for bacteria and 48-72 hours for fungi at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of the substituent on the piperidinyl nitrogen in determining the biological activity and selectivity of these derivatives. Specifically, N-acylation with heterocyclic moieties has proven to be a successful strategy for generating potent antiproliferative agents. For antimicrobial activity, benzoyl groups with electron-withdrawing substituents are beneficial.
Future research in this area could focus on:
-
Expanding the diversity of the substituents at the piperidinyl nitrogen to explore a wider chemical space.
-
Investigating the mechanism of action of the most potent compounds to identify their molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Exploring the potential of these derivatives against other therapeutic targets, such as those in the central nervous system, leveraging the known activity of related compounds.
By building upon the foundational SAR knowledge presented here, researchers can continue to unlock the full therapeutic potential of this promising class of compounds.
References
Unveiling the Pharmacological Profile of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Gateway to Atypical Antipsychotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a pivotal chemical intermediate, forming the structural backbone of several key second-generation (atypical) antipsychotic drugs. While comprehensive pharmacological data on this precursor molecule itself is limited, its profound importance lies in its role in the synthesis of clinically significant agents such as risperidone and its active metabolite, paliperidone. This technical guide elucidates the pharmacological profile of this benzisoxazole derivative by providing a detailed examination of the pharmacodynamics and pharmacokinetics of risperidone and paliperidone. This document serves as a critical resource for researchers and professionals in drug development, offering insights into the structure-activity relationships that confer the therapeutic efficacy of these widely prescribed antipsychotic medications. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are illustrated with detailed diagrams.
Introduction
This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its primary application is as a crucial building block in the synthesis of a class of atypical antipsychotic drugs.[2] The benzisoxazole and piperidine moieties within its structure are key pharmacophores that interact with various neurotransmitter receptors in the central nervous system (CNS). This guide provides an in-depth analysis of the pharmacological properties of the prominent drugs derived from this core structure, namely risperidone and paliperidone, to infer the pharmacological potential of this chemical class.
Inferred Pharmacological Profile from Key Derivatives
Due to the limited public data on the direct pharmacological activity of this compound, this section details the well-established profiles of its most notable derivatives, risperidone and paliperidone. Paliperidone is the primary active metabolite of risperidone.[3][4]
Mechanism of Action
The therapeutic effects of atypical antipsychotics derived from this benzisoxazole core are primarily attributed to their potent antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[3][4][5] The leading hypothesis for the pathophysiology of schizophrenia involves dysregulation of dopaminergic and serotonergic pathways. The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway, while negative and cognitive symptoms are associated with dysfunction in the mesocortical pathway.[3][4]
By blocking D2 receptors, these compounds reduce dopaminergic neurotransmission in the mesolimbic pathway, thereby alleviating positive symptoms.[3] Simultaneously, their potent 5-HT2A receptor antagonism is thought to enhance dopamine release in the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[5]
These drugs also exhibit varying degrees of antagonism at other receptors, including alpha-1 and alpha-2 adrenergic and histamine H1 receptors, which contributes to their side-effect profiles, such as orthostatic hypotension and sedation.[3][5]
Pharmacodynamics: Receptor Binding Affinity
The in vitro receptor binding affinities of risperidone and paliperidone have been extensively characterized. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Risperidone Ki (nM) | Paliperidone Ki (nM) |
| Dopamine | ||
| D2 | 3.2 | 5.9 |
| D3 | - | - |
| D4 | 7.3 | - |
| Serotonin | ||
| 5-HT1A | 420 | - |
| 5-HT1D | - | - |
| 5-HT2A | 0.2 | 0.25 |
| 5-HT2C | 50 | - |
| 5-HT7 | - | - |
| Adrenergic | ||
| Alpha-1 | 5 | - |
| Alpha-2 | 16 | - |
| Histamine | ||
| H1 | 20 | - |
| Data compiled from multiple sources.[6][7] Dashes indicate data not consistently reported in the reviewed literature. |
Pharmacokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profiles of risperidone and paliperidone are well-documented.
| Parameter | Risperidone | Paliperidone |
| Absorption | Well absorbed orally. | Oral bioavailability of ~28%. |
| Distribution | Widely distributed in the body. | Less ability to enter the brain compared to risperidone due to higher affinity for P-glycoprotein transporter.[8] |
| Metabolism | Extensively metabolized by the cytochrome P450 enzyme CYP2D6 to its active metabolite, paliperidone (9-hydroxyrisperidone).[8][9] | Undergoes limited hepatic metabolism as it is already an active metabolite.[8] |
| Excretion | Primarily excreted in the urine as metabolites. | Primarily excreted unchanged in the urine.[8] |
| Half-life | ~3 hours for risperidone; ~20 hours for the active moiety (risperidone + paliperidone). | ~23 hours. |
| Data compiled from multiple sources.[8][9][10][11] |
Key Experimental Protocols
The pharmacological characterization of compounds derived from this compound relies on a suite of established in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to various neurotransmitter receptors.
References
- 1. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 4. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. The pharmacokinetics of paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. researchgate.net [researchgate.net]
The Lynchpin of Paliperidone Synthesis: A Technical Guide to 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal intermediate in the synthesis of paliperidone, an atypical antipsychotic medication. The core of this guide focuses on 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, detailing its synthesis, purification, and subsequent conversion to paliperidone. This document amalgamates critical data, experimental protocols, and visual representations to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Introduction to Paliperidone and its Key Intermediate
Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[3][4][5] The synthesis of paliperidone hinges on the successful and efficient production of a key intermediate: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).
Synthesis of the Key Intermediate
The synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a multi-step process that has been optimized over time to improve yield and purity while minimizing the formation of impurities.[6][7] The general synthetic approach involves the cyclization of 2-amino-3-hydroxypyridine with a suitable lactone derivative, followed by chlorination and reduction.
Synthetic Pathway Overview
The synthesis commences with the reaction of 2-amino-3-hydroxypyridine with 2-acetyl-γ-butyrolactone. This is followed by a chlorination step and subsequent hydrogenation to yield the target intermediate. The final step in the synthesis of paliperidone is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with the key chloroethyl intermediate.
Experimental Protocols
Step 1 & 2: Synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride and Subsequent Hydrogenation
This protocol describes the synthesis of the precursor to the key intermediate and its subsequent reduction.
-
Materials: 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone, phosphorus oxychloride, toluene, methanol, 10% Palladium on carbon (Pd/C), dichloromethane.
-
Procedure:
-
To a reactor, charge phosphorus oxychloride and toluene and cool to 25–30°C.
-
Add 2-amino-3-hydroxypyridine in portions, ensuring the temperature does not exceed 40°C.
-
After cooling to 30°C, add 2-acetylbutyrolactone and stir the mixture at 35–40°C for 24 hours.
-
The resulting intermediate, 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, is then processed.
-
A suspension of this intermediate in methanol is heated to 50–55°C to achieve dissolution.
-
Charcoal is added, and the solution is filtered.
-
The filtrate, along with 10% Pd/C catalyst and dichloromethane, is hydrogenated at a pressure of 42–57 psi at 25–30°C for 3–4 hours.[5]
-
After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude key intermediate.
-
Step 3: N-Alkylation to form Paliperidone
This final step couples the key intermediate with the benzisoxazole moiety.
-
Materials: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a suitable base (e.g., diisopropylethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).[1][8]
-
Procedure:
-
A mixture of the key intermediate, this compound, and the base in the chosen solvent is prepared.
-
The reaction mixture is heated to 80-100 °C for 12-24 hours.
-
The progress of the reaction is monitored by a suitable chromatographic technique (TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent such as dichloromethane.
-
The organic layers are combined, washed, dried, and concentrated to yield crude paliperidone, which is then purified.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to provide a comparative overview.
Table 1: Yield and Purity of the Key Intermediate
| Synthetic Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Hydrogenation | 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl, 10% Pd/C, H₂, Methanol/Dichloromethane | Not specified | >94% | [7] |
| Purification | Recrystallization from ethyl acetate/n-hexane | 87.32 | 99.28 | [4] |
Table 2: Yield and Purity of Paliperidone
| Synthetic Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| N-Alkylation | Key Intermediate, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl, DBU, Diisopropylamine, Methanol | 85 | >97 (HPLC) | [8] |
| N-Alkylation | Key Intermediate, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, Et₃N, Methanol | 74 | Not specified | [6] |
| Purification | Recrystallization from Methylene chloride/Methanol | Not specified | >99.8 (HPLC) | [8][9] |
Mechanism of Action: Signaling Pathway
Paliperidone's therapeutic effects are mediated through its interaction with central nervous system receptors. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][10][11] This dual blockade is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia.
Conclusion
The synthesis of paliperidone is a well-defined process where the efficient production of the key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is paramount. This guide has provided a detailed overview of the synthetic methodologies, quantitative data, and the underlying mechanism of action of paliperidone. For researchers and professionals in drug development, a thorough understanding of this key intermediate is crucial for optimizing the manufacturing process, ensuring high purity of the final product, and ultimately contributing to the availability of this important antipsychotic medication.
References
- 1. benchchem.com [benchchem.com]
- 2. Paliperidone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 4. echemi.com [echemi.com]
- 5. droracle.ai [droracle.ai]
- 6. WO2009144288A1 - Process to prepare paliperidone and intermediates thereof - Google Patents [patents.google.com]
- 7. EP2285804A2 - A process for the preparation of paliperidone intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 10. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 11. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the manufacturing of several atypical antipsychotic drugs, including risperidone and paliperidone.[1][2][3][4][5] The synthesis involves the cyclization of a substituted ketoxime.
Synthetic Pathway Overview
The synthesis proceeds via an intramolecular cyclization of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime or its hydrochloride salt. This reaction is facilitated by a strong base, such as potassium hydroxide, in a suitable solvent. The subsequent addition of hydrochloric acid yields the desired hydrochloride salt.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Herein, we present three distinct protocols for the synthesis, each employing a different solvent system.
Protocol 1: Methanol as Solvent
This protocol utilizes methanol as the reaction solvent.
Materials:
-
(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol
-
Anhydrous magnesium sulfate
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 27 g of potassium hydroxide in 600 mL of methanol.[6]
-
Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.[6]
-
Heat the mixture to reflux and maintain for approximately 2.5 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Add an appropriate amount of anhydrous magnesium sulfate to dry the mixture and stir for about 1 hour.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.[6]
-
Add 500 mL of acetone to the resulting concentrate and stir at room temperature for 30 minutes.[6]
-
Filter to remove any insoluble materials.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.[6]
-
Collect the solid by filtration and dry to obtain the final product.[6]
Protocol 2: Acetone as Solvent
This protocol employs acetone as the reaction solvent.
Materials:
-
2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride
-
Solid potassium hydroxide (KOH) powder
-
Acetone
-
Anhydrous sodium sulfate
-
HCl gas
Procedure:
-
Under stirring at room temperature, mix 13.6 g (0.049 mol) of 2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride, 6.9 g (0.123 mol) of solid KOH powder, and 109 ml of acetone.[7]
-
Heat the mixture to 55-60°C and reflux for 2 hours.[7]
-
After the reaction, add an appropriate amount of anhydrous sodium sulfate to dry the mixture.
-
Cool to room temperature, stir for 30 minutes, and then filter.[7]
-
Pass HCl gas through the filtrate to induce crystallization.[7]
-
Filter and dry the resulting solid to obtain the final product.[7]
Protocol 3: N,N-Dimethylacetamide as Solvent
This protocol utilizes N,N-dimethylacetamide as the solvent.
Materials:
-
2,4-difluorophenyl (4-piperidinyl) ketone oxime
-
Solid potassium hydroxide (KOH) powder
-
N,N-dimethylacetamide
-
Anhydrous sodium sulfate
-
HCl gas
Procedure:
-
Under stirring at room temperature, mix 24 g (0.1 mol) of 2,4-difluorophenyl (4-piperidinyl) ketone oxime, 11.2 g (0.2 mol) of solid KOH powder, and 120 ml of N,N-dimethylacetamide.[7]
-
Heat the mixture to 45-50°C and reflux for 1 hour.[7]
-
After the reaction, add an appropriate amount of anhydrous sodium sulfate.
-
Cool the mixture to room temperature, stir for 30 minutes, and then filter.[7]
-
Pass HCl gas into the filtrate to induce crystallization.[7]
-
Filter and dry the solid to obtain the final product.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 (Methanol) | Protocol 2 (Acetone) | Protocol 3 (N,N-Dimethylacetamide) |
| Starting Material | (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime HCl | 2,4-difluorophenyl (4-piperidinyl) ketone oxime HCl | 2,4-difluorophenyl (4-piperidinyl) ketone oxime |
| Starting Material Amount | 55 g | 13.6 g (0.049 mol) | 24 g (0.1 mol) |
| Base | Potassium Hydroxide | Potassium Hydroxide | Potassium Hydroxide |
| Base Amount | 27 g | 6.9 g (0.123 mol) | 11.2 g (0.2 mol) |
| Solvent | Methanol | Acetone | N,N-Dimethylacetamide |
| Solvent Volume | 600 mL | 109 mL | 120 mL |
| Reaction Temperature | Reflux | 55-60°C | 45-50°C |
| Reaction Time | ~2.5 hours | 2 hours | 1 hour |
| Product Yield | 35 g | 12.25 g (97.47%) | 24.55 g (95.7%) |
| Product Purity | 99.6% (Methanol at 0.4%) | >99% | >99% |
Experimental Workflow
The general workflow for the synthesis is depicted below.
Caption: General experimental workflow for the synthesis.
References
- 1. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. ossila.com [ossila.com]
- 6. This compound | 84163-13-3 [chemicalbook.com]
- 7. Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a crucial intermediate in the synthesis of various atypical antipsychotic drugs, including risperidone and paliperidone.[1][2] This document provides detailed application notes and a comprehensive one-pot protocol for its efficient synthesis. The described method involves the cyclization of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride, offering high yield and purity suitable for further pharmaceutical development.[3][4][5]
Introduction
The 1,2-benzisoxazole moiety is a significant pharmacophore found in a variety of biologically active compounds. Specifically, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole serves as a key building block in medicinal chemistry for the development of central nervous system (CNS) active agents.[1] Traditional multi-step syntheses of this intermediate can be time-consuming and result in lower overall yields. The one-pot synthesis method presented here offers a streamlined and efficient alternative, reducing reaction time, solvent usage, and purification steps.
Chemical Reaction Scheme
The overall reaction for the one-pot synthesis is depicted below:
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the one-pot synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or pH indicator strips
-
Rotary evaporator
-
One-Pot Synthesis Protocol
This protocol is a compilation of methodologies found in the literature, optimized for a one-pot process.[3][4][5]
-
Reaction Setup:
-
In a round-bottom flask, combine (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride and the chosen aprotic solvent (e.g., acetone or methanol).
-
Add solid potassium hydroxide (KOH) powder to the mixture while stirring. The molar ratio of the oxime hydrochloride to KOH should be approximately 1:2.5.[4]
-
-
Cyclization Reaction:
-
Work-up and Drying:
-
Salt Formation:
-
To the filtrate, slowly add hydrochloric acid (either as a gas or a concentrated solution in a suitable solvent like acetone) until the pH of the solution reaches 2-3.[3]
-
A white solid, the hydrochloride salt of the product, will precipitate out of the solution.
-
-
Isolation and Drying of the Final Product:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold acetone.
-
Dry the final product, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, under vacuum to a constant weight.
-
Data Presentation
The following table summarizes representative quantitative data from various literature sources for the synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride | (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride | (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime |
| Base | Potassium Hydroxide | Potassium Hydroxide | Potassium Hydroxide |
| Solvent | Methanol | Acetone | N,N-dimethylacetamide |
| Reaction Temperature | Reflux | 55-60°C | 45-50°C |
| Reaction Time | 2.5 hours | 2 hours | 1 hour |
| Yield | ~64% (based on starting material weight) | 97.47% | 95.7% |
| Purity | >99% | >99% | >99% |
| Reference | [3] | [4][5] | [5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Logical Relationship of Key Steps
This diagram outlines the logical progression and rationale behind the key stages of the synthesis.
Caption: Logical progression of the key chemical transformations in the one-pot synthesis.
References
- 1. ossila.com [ossila.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. This compound | 84163-13-3 [chemicalbook.com]
- 4. CN101328173A - Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Google Patents [patents.google.com]
- 5. Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Eureka | Patsnap [eureka.patsnap.com]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 84163-77-9 [chemicalbook.com]
Application Notes and Protocols: N-alkylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive secondary amine on the piperidine ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. N-alkylation of this moiety is a critical step in the development of numerous therapeutic agents, most notably the atypical antipsychotic drug Risperidone. This document provides detailed protocols for various N-alkylation strategies, including direct alkylation, acylation, and sulfonylation, complete with quantitative data and experimental workflows.
Chemical Reaction Pathway
The general scheme for the N-alkylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole involves the substitution of the hydrogen atom on the piperidine nitrogen with an alkyl, acyl, or sulfonyl group.
Caption: General reaction scheme for the N-substitution of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Experimental Protocols
Prior to initiating any of the following reactions, the free base of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole must be generated from its hydrochloride salt. This is typically achieved by treating the hydrochloride salt with a suitable base, such as sodium carbonate or potassium carbonate, in an appropriate solvent.
Protocol 1: N-alkylation with Alkyl Halides (Synthesis of Risperidone)
This protocol details the synthesis of Risperidone, a widely used antipsychotic medication, through the N-alkylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1]
Materials:
-
This compound
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI) (optional, as catalyst)
-
Solvent (e.g., Acetonitrile, Isopropanol, Dimethylformamide (DMF), or water)[1][2]
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane (DCM))
Procedure:
-
In a reaction flask, combine this compound (1.0 eq) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.2 eq).
-
Add a suitable solvent such as acetonitrile or an aqueous solution of sodium carbonate.[1][2]
-
Add sodium carbonate (2.0-3.0 eq) to the mixture to act as a base. A catalytic amount of potassium iodide can also be added to facilitate the reaction.[2]
-
Heat the reaction mixture to reflux (typically 80-120°C) and stir for several hours (e.g., 40 minutes to 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with water, and dried.[1]
-
Alternatively, if the reaction is performed in an organic solvent, the solvent can be removed under reduced pressure. The residue is then taken up in a mixture of water and an organic solvent (e.g., DCM), and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF and isopropanol) or by column chromatography on silica gel.[1]
Protocol 2: N-acylation with Acid Chlorides
This protocol describes the general procedure for the synthesis of novel amide derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which have been investigated for their potential as antiproliferative and antimicrobial agents.[3][4]
Materials:
-
This compound
-
Substituted aromatic or heterocyclic acid chloride (1.0-1.2 eq)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Suspend this compound (1.0 eq) in dry dichloromethane.
-
Add triethylamine (2.0-2.5 eq) to the suspension and stir at room temperature for 15-30 minutes to generate the free base in situ.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (1.0-1.1 eq) dissolved in a small amount of dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the N-alkylation and N-acylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Table 1: N-alkylation Reaction Data
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Na₂CO₃ | Water | 110-120 | 0.67 | 93.2 | 99.5 (HPLC) | [1] |
| 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Na₂CO₃ | Acetonitrile | 60 | 16 | - | - | [2] |
| 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Na₂CO₃/KI | Isopropanol | Reflux | 5 | ~75 | - | [2] |
Table 2: N-acylation Reaction Data
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Substituted Aromatic Acid Chlorides | Et₃N | DCM | 70-85 | [3] |
| Substituted Heterocyclic Acid Chlorides | Et₃N | DCM | 65-80 | [3] |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the N-alkylation of this compound.
Caption: A generalized experimental workflow for N-alkylation reactions.
Conclusion
The N-alkylation of this compound is a fundamental transformation in the synthesis of a variety of pharmacologically relevant molecules. The protocols provided herein offer robust methods for the direct N-alkylation and N-acylation of this important scaffold. Researchers can adapt these procedures to a wide range of alkylating and acylating agents to generate novel derivatives for drug discovery and development programs. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining high yields and purity of the final products.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structural features, including a benzisoxazole core, a reactive piperidine moiety, and a fluorine atom, make it a versatile scaffold for the synthesis of a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for its use in organic synthesis, with a primary focus on the preparation of the atypical antipsychotic drug, Risperidone.
Introduction
This compound (CAS 84163-13-3) is a key intermediate in the synthesis of several central nervous system (CNS) active agents.[1][2] The fluorine substitution can enhance metabolic stability and lipophilicity, which may improve the bioavailability and receptor selectivity of the final drug candidates.[1] The secondary amine of the piperidine ring serves as a nucleophilic handle for various chemical modifications, including N-alkylation, acylation, and sulfonylation, allowing for the generation of diverse chemical libraries for drug discovery.[3] Its most prominent application is in the synthesis of antipsychotic drugs like Risperidone, Paliperidone, and Iloperidone, which are antagonists of dopamine D2 and serotonin 5-HT2 receptors.[3][4]
Applications in Organic Synthesis
The primary application of this compound is the N-alkylation of the piperidine ring to introduce various functional groups. This reaction is central to the synthesis of numerous active pharmaceutical ingredients (APIs).
Synthesis of Risperidone
The most well-documented application is the synthesis of Risperidone. This involves the nucleophilic substitution reaction between 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5][6] The reaction is typically carried out in the presence of a base to deprotonate the piperidine hydrochloride and facilitate the nucleophilic attack on the chloroethyl side chain.
Synthesis of Other Bioactive Molecules
Beyond Risperidone, this versatile intermediate is used to create novel derivatives with a range of potential therapeutic applications:
-
Antiproliferative Agents: Acylation of the piperidine nitrogen with various substituted aromatic or heterocyclic acid chlorides has led to the synthesis of novel compounds with potent antiproliferative activity against cancer cell lines.[7]
-
Antimicrobial Agents: Derivatives have been synthesized and investigated for their potential as antimicrobial agents.[3]
-
Antidepressants: The scaffold is also utilized in the development of potential antidepressants.[1][3]
Quantitative Data Summary
The synthesis of Risperidone from this compound has been reported under various conditions, leading to different yields and reaction times. The following table summarizes the quantitative data from different synthetic protocols.
| Solvent | Base | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Water | Sodium Carbonate | - | 110-120 | 40 min | 93.2 | [8] |
| Acetonitrile | Sodium Carbonate | - | 60 | 16 hours | Not Specified | [5] |
| DMF | Sodium Carbonate or Potassium Carbonate | Potassium Iodide | Not Specified | Not Specified | 46 | [6] |
| Acetonitrile and Isopropanol | Not Specified | Not Specified | Not Specified | Not Specified | ~75 | [6] |
Experimental Protocols
Synthesis of Risperidone in an Aqueous Medium
This protocol is adapted from a high-yield synthesis method.[8]
Materials:
-
This compound (2.56 g)
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2.95 g)
-
Sodium carbonate (8.5 g)
-
Deionized water (25 mL)
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
To a 50-mL reaction flask, add this compound (2.56 g) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2.95 g).
-
Prepare a solution or suspension of sodium carbonate by dissolving or suspending 8.5 g of sodium carbonate in 25 mL of water.
-
Add the sodium carbonate solution/suspension to the reaction flask.
-
Place the flask in a heating bath and heat the mixture to 110-120 °C with continuous stirring for 40 minutes.
-
After 40 minutes, cool the reaction mixture to room temperature while continuing to stir.
-
Filter the resulting precipitate and wash the solid with pure water.
-
Dry the solid to obtain the crude product (3.82 g, 93.2% yield).
-
Purify the crude product by recrystallization from a mixture of DMF and isopropanol to obtain Risperidone with a purity of 99.5% (as determined by HPLC).
Diagrams
Synthetic Pathway of Risperidone
Caption: Reaction scheme for the synthesis of Risperidone.
Experimental Workflow for Risperidone Synthesis
Caption: Step-by-step workflow for Risperidone synthesis.
Mechanism of Action of Risperidone
Caption: Antagonistic effect of Risperidone on neurotransmitter receptors.
References
- 1. leapchem.com [leapchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. Page loading... [wap.guidechem.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone synthesis - chemicalbook [chemicalbook.com]
Application Note: HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Purity
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride by High-Performance Liquid Chromatography (HPLC).
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential impurities. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram. A system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Sample: this compound test sample
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or purified water
-
Ammonium Acetate: Analytical grade
-
Acetic Acid: Glacial, analytical grade
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Data System: For data acquisition and processing.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
Preparation of Standard Solution
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 0.5 mg/mL.
Preparation of Sample Solution
Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 0.5 mg/mL.
System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system must be verified.[1][2] Inject the standard solution in six replicates. The system is deemed suitable for use if the acceptance criteria in Table 2 are met.[3][4]
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for peak area of six replicate injections | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability test by injecting the standard solution six times.
-
If the system suitability criteria are met, inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
Data Presentation and Calculations
The purity of the sample is calculated based on the area percentage of the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 3: Representative Chromatographic Data
| Injection | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor | Theoretical Plates |
| SST 1 | 8.52 | 1254321 | 1.1 | 5600 |
| SST 2 | 8.51 | 1256789 | 1.1 | 5620 |
| SST 3 | 8.53 | 1253987 | 1.2 | 5580 |
| SST 4 | 8.52 | 1258012 | 1.1 | 5610 |
| SST 5 | 8.51 | 1255556 | 1.2 | 5590 |
| SST 6 | 8.52 | 1257321 | 1.1 | 5630 |
| Sample 1 | 8.52 | 1249876 | 1.1 | 5605 |
| Impurity 1 | 6.21 | 2345 | - | - |
| Impurity 2 | 9.87 | 3456 | - | - |
| Sample 2 | 8.53 | 1250123 | 1.2 | 5595 |
| Impurity 1 | 6.22 | 2350 | - | - |
| Impurity 2 | 9.88 | 3460 | - | - |
Table 4: Summary of Results
| Parameter | Result | Status |
| SST - Tailing Factor | Average: 1.13 | Pass |
| SST - Theoretical Plates | Average: 5605 | Pass |
| SST - RSD of Peak Area | 0.15% | Pass |
| Sample 1 Purity | (1249876 / (1249876 + 2345 + 3456)) x 100 = 99.53% | - |
| Sample 2 Purity | (1250123 / (1250123 + 2350 + 3460)) x 100 = 99.53% | - |
| Average Purity | 99.53% | - |
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: System Suitability Test Logic.
References
Application Notes and Protocols for NMR Characterization of Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the Nuclear Magnetic Resonance (NMR) characterization of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. These compounds are of significant interest in medicinal chemistry, forming the core scaffold of several atypical antipsychotic drugs.[1] A thorough understanding of their structural features through NMR spectroscopy is crucial for drug discovery and development.
Introduction
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives are a class of heterocyclic compounds that have shown considerable promise as antiproliferative agents and are key components in the synthesis of antipsychotics like risperidone and paliperidone.[1][2] The precise characterization of their molecular structure is paramount for understanding their structure-activity relationships (SAR). NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei analysis, is an indispensable tool for the unambiguous structural elucidation of these molecules. This note will use Paliperidone, a major metabolite of Risperidone containing the core 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety, as a representative example to detail the NMR characterization process.[3]
Data Presentation: NMR Spectral Data of a Representative Derivative (Paliperidone)
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for Paliperidone, providing a comprehensive overview of the chemical shifts, multiplicities, and coupling constants for the core 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole structure and its substituent.[3]
Table 1: ¹H NMR Spectral Data of Paliperidone (in CDCl₃) [3]
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 7.03 | dd | 2.26, 8.88 |
| 5 | 7.83 | m | - |
| 13 | 7.19 | m | - |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectral Data of Paliperidone (in CDCl₃) [3]
| Atom Number | Chemical Shift (δ, ppm) |
| 2 | 163.40 |
| 3 | 164.08 |
| 20 | 161.91 |
| 22 | 161.00 |
| 23 | 157.33 |
| ... | ... |
Table 3: ¹⁹F NMR Spectral Data of Paliperidone (in CDCl₃, ¹H decoupled) [3]
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F | -107.54 | m | 5.17, 8.76 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following is a general protocol for the preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives for NMR analysis.
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For the representative compound Paliperidone, deuterated chloroform (CDCl₃) is a suitable solvent.[3]
-
Concentration:
-
Procedure:
-
Weigh the appropriate amount of the purified derivative into a clean, dry vial.
-
Add the required volume of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
NMR Data Acquisition
The following are typical parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a modern NMR spectrometer.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum. For observing H-F couplings, a non-decoupled spectrum should be acquired.[3]
-
Number of Scans: Typically 64 to 256 scans provide a good signal-to-noise ratio.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is particularly useful for assigning quaternary carbons.[3]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the signal from the internal standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General structure and key NMR correlations.
Caption: Experimental workflow for NMR characterization.
References
Application Notes and Protocols for In Vitro Assays Using 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] It is a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone, which are known to modulate dopamine and serotonin receptors.[1][2] While much of the existing research focuses on the pharmacological activities of its derivatives, the core structure of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole suggests its potential for a range of in vitro applications, including antiproliferative, antimicrobial, and receptor binding assays.[3][4]
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound.
Potential In Vitro Applications
Based on the activities of its derivatives, this compound can be investigated for the following in vitro applications:
-
Antiproliferative Activity: Evaluation against various cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Receptor Binding Affinity: Characterization of its binding affinity to dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors.
-
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Quantitative Data Summary
The following tables are templates for summarizing quantitative data obtained from the described in vitro assays.
Table 1: Antiproliferative Activity (IC50 Values)
| Cell Line | Compound Concentration Range (µM) | IC50 (µM) |
| HeLa (Cervical Cancer) | User Defined | User Defined |
| HT-29 (Colon Cancer) | User Defined | User Defined |
| MCF-7 (Breast Cancer) | User Defined | User Defined |
| HepG-2 (Liver Cancer) | User Defined | User Defined |
Table 2: Receptor Binding Affinity (Ki Values)
| Receptor Target | Radioligand | Compound Concentration Range (nM) | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | User Defined | User Defined |
| Serotonin 5-HT2A | [³H]-Ketanserin | User Defined | User Defined |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microbial Strain | Compound Concentration Range (µg/mL) | MIC (µg/mL) |
| Staphylococcus aureus | User Defined | User Defined |
| Escherichia coli | User Defined | User Defined |
| Candida albicans | User Defined | User Defined |
Experimental Protocols
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol is adapted from standard MTT assay procedures and is designed to assess the cytotoxic effect of this compound on cancer cell lines.[5][6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for the MTT Assay.
Protocol 2: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the compound for D2 and 5-HT2A receptors.[7][8]
Materials:
-
This compound
-
Cell membranes expressing human D2 or 5-HT2A receptors
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding inhibitors: Haloperidol (for D2) or Ketanserin (for 5-HT2A)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 84163-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Developing Novel Antipsychotics from 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel antipsychotic drugs derived from the precursor molecule, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. This key intermediate is a foundational scaffold for the synthesis of established atypical antipsychotics such as risperidone and paliperidone.[1] The protocols outlined below cover essential in vitro and in vivo assays for characterizing the pharmacological profile of new chemical entities (NCEs) based on this benzisoxazole core.
Introduction
This compound serves as a versatile starting material for generating diverse libraries of compounds.[1] The primary mechanism of action for many atypical antipsychotics involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[2] Therefore, the initial screening of novel derivatives typically focuses on their binding affinities for these two key receptors. Subsequent in vivo studies are crucial to assess their potential therapeutic efficacy and side-effect profiles.
Data Presentation: In Vitro Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of a series of novel pyrido[1,2-c]pyrimidine derivatives incorporating the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety for human dopamine D2 and serotonin 5-HT2A receptors.[3][4]
| Compound ID | Modification on Pyrido[1,2-c]pyrimidine Moiety | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| 6a | 4-phenyl | 15.0 | 1.8 |
| 7g | 4-(4-fluorophenyl)-5,6,7,8-tetrahydro | 12.0 | 2.5 |
| 6d | 4-(2-chlorophenyl) | 8.0 | 1.2 |
| 7i | 4-(4-methoxyphenyl)-5,6,7,8-tetrahydro | 25.0 | 3.1 |
| Risperidone | (Reference Compound) | 3.0 - 6.0 | 0.2 - 0.5 |
| Haloperidol | (Reference Compound) | 1.0 - 2.0 | 50 - 100 |
Experimental Protocols
Synthesis of Novel Derivatives
A general procedure for the synthesis of novel derivatives involves the N-alkylation or N-acylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with various alkyl halides or acyl chlorides, respectively.
General N-Alkylation Protocol:
-
Dissolve this compound (1 equivalent) and the desired alkylating agent (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for instance, potassium carbonate (K2CO3) (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired N-alkylated derivative.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Assays: Receptor Binding Studies
This protocol determines the affinity of test compounds for the dopamine D2 receptor by measuring the displacement of the radioligand [³H]-spiperone.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
[³H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Spiperone (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the D2-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-spiperone (final concentration ~0.2-0.4 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM spiperone, 50 µL of [³H]-spiperone, and 100 µL of membrane preparation.
-
Compound Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol determines the affinity of test compounds for the serotonin 5-HT2A receptor by measuring the displacement of the radioligand [³H]-ketanserin.
Materials:
-
CHO-K1 cells stably expressing human 5-HT2A receptors
-
[³H]-Ketanserin (specific activity ~60-80 Ci/mmol)
-
Ketanserin (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the D2 receptor binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-ketanserin (final concentration ~0.5-1.0 nM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM ketanserin, 50 µL of [³H]-ketanserin, and 100 µL of membrane preparation.
-
Compound Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-ketanserin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Rapidly filter and wash the samples as described in the D2 receptor binding assay protocol.
-
Scintillation Counting: Measure the radioactivity as previously described.
-
Data Analysis: Calculate the IC50 and Ki values as described for the D2 receptor binding assay.
In Vivo Assays: Behavioral Models
This model assesses the potential antipsychotic activity of a compound by its ability to inhibit stereotypic behaviors induced by the dopamine agonist, amphetamine.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., saline with a small amount of Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer d-amphetamine sulfate (e.g., 5 mg/kg, s.c.).
-
-
Behavioral Observation: Place each rat in an individual observation cage immediately after amphetamine administration. Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) at regular intervals (e.g., every 10 minutes for 60-90 minutes) using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in stereotypy scores indicates potential antipsychotic activity.
Pharmacokinetic Studies in Rats
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a novel derivative after oral administration.
Animals:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation for serial blood sampling.
Procedure:
-
Dosing: Administer a single oral dose of the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) by oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2), using non-compartmental analysis software.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for the development of novel antipsychotics.
Caption: Dopamine D2 receptor signaling pathway in psychosis.
Caption: Serotonin 5-HT2A receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the production of antipsychotic drugs such as risperidone and paliperidone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves the base-catalyzed intramolecular cyclization of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime or its hydrochloride salt. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.
Q2: What are the critical parameters affecting the yield of the reaction?
The key parameters influencing the yield include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting material, (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride, is also crucial.
Q3: What are some common side reactions or impurities to be aware of?
A potential side reaction is the formation of a dimeric impurity, which can be challenging to remove in subsequent steps.[1] The presence of this dimer can affect the purity of the final active pharmaceutical ingredient (API). Another potential issue is the incomplete cyclization of the starting material.
Q4: How can the purity of the final product be improved?
Purification can be achieved by forming an organic acid addition salt, such as a tartrate salt, to remove impurities. The purified free base can then be regenerated and converted to the hydrochloride salt.[1] Crystallization from an appropriate solvent is also a critical step for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Inappropriate choice of solvent or base.- Suboptimal reaction temperature or time.- Impure starting materials. | - Refer to the Data Summary of Reaction Conditions table below to select an optimized solvent-base system. Acetone with potassium hydroxide has been shown to provide high yields.[2]- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, HPLC).- Use highly pure (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride. |
| Presence of Dimeric Impurity | The para-fluoro group on the phenyl ring can potentially participate in intermolecular reactions, leading to the formation of a dimer.[3] | - Employing aprotic solvents can help minimize the formation of this byproduct.[3]- Consider purification of the free base by forming an organic acid addition salt before converting to the hydrochloride salt.[1] |
| Difficulty in Product Isolation/Crystallization | - The product may have some solubility in the reaction solvent.- Improper pH adjustment during hydrochloride salt formation. | - After the reaction, ensure the removal of inorganic salts by filtration.- Concentrate the filtrate to remove the reaction solvent before precipitating the hydrochloride salt.- Slowly add hydrochloric acid to the solution of the free base in a suitable solvent (e.g., acetone) and adjust the pH to 2-3 to ensure complete precipitation. |
| Incomplete Reaction | - Insufficient amount of base.- Reaction time is too short. | - Use a molar excess of the base. A molar ratio of 1:1 to 1:3 of the starting material to the alkali metal hydroxide is recommended.[3]- Monitor the reaction progress and continue until the starting material is consumed. |
Data Summary of Reaction Conditions
The following table summarizes the impact of different solvents on the yield of this compound when using potassium hydroxide (KOH) as the base.
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| (2,4-difluorophenyl)(4-piperidinyl)ketone oxime hydrochloride | KOH | Acetone | 55-60 | 2 | 97.47 | >99 | [2] |
| (2,4-difluorophenyl)(4-piperidinyl)ketone oxime hydrochloride | KOH | N,N-dimethylformamide | 40-45 | 3 | 93.01 | >99 | [2] |
| (2,4-difluorophenyl)(4-piperidinyl)ketone oxime | KOH | N,N-dimethylacetamide | 45-50 | 1 | 95.7 | >99 | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Acetone[2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, add 13.6 g (0.049 mol) of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride, 6.9 g (0.123 mol) of solid potassium hydroxide powder, and 109 ml of acetone.
-
Cyclization: Heat the mixture to 55-60°C and maintain reflux for 2 hours.
-
Work-up: After the reaction is complete, add a suitable amount of anhydrous sodium sulfate to dry the mixture. Cool the mixture to room temperature and stir for 30 minutes.
-
Isolation of Free Base: Filter the reaction mixture to remove inorganic solids.
-
Hydrochloride Salt Formation: Pass hydrogen chloride gas through the filtrate to precipitate the product.
-
Final Product: Filter the solid and dry to obtain this compound.
Protocol 2: Purification via Tartrate Salt Formation[1]
-
Dissolution: Dissolve the crude 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole free base in dichloromethane.
-
Washing: Wash the organic layer with water.
-
Drying: Dry the dichloromethane layer over anhydrous sodium sulfate.
-
Tartrate Salt Formation: Add a solution of tartaric acid in methanol to the dried organic layer to precipitate the tartrate salt.
-
Isolation: Filter to collect the tartrate salt.
-
Liberation of Free Base: Treat the tartrate salt with a suitable base (e.g., sodium hydroxide, ammonia) to regenerate the purified free base.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent and treat with hydrochloric acid to obtain the high-purity hydrochloride salt.
Visualizations
References
- 1. WO2010082110A2 - Novel process for preparing pure 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride and its conversion to paliperidone - Google Patents [patents.google.com]
- 2. Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101328173A - Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Troubleshooting Guides: Question & Answer Format
Issue 1: Incomplete Cyclization to Form the Benzisoxazole Ring
-
Question: My reaction to form the 6-fluoro-1,2-benzisoxazole core from the corresponding oxime precursor is showing low yield and significant amounts of unreacted starting material. What are the potential causes and solutions?
-
Answer: Incomplete cyclization is a common issue. The primary causes are often related to the reaction conditions. The cyclization of a salicylaldehyde or salicylketone oxime to a benzisoxazole is typically a dehydration reaction that can be promoted by heat or acid/base catalysis. Ensure that your reaction temperature is optimal and that the catalyst, if used, is active and present in the correct stoichiometric amount. The choice of solvent is also critical; a solvent that allows for azeotropic removal of water can drive the reaction to completion. Consider increasing the reaction time or temperature incrementally.
Issue 2: Formation of Impurities during N-Alkylation
-
Question: During the N-alkylation step to attach the piperidine ring to the 3-position of the benzisoxazole, I am observing the formation of several byproducts. How can I minimize these?
-
Answer: The N-alkylation of a piperidine derivative with a 3-substituted-6-fluorobenzisoxazole can lead to several side reactions. A common side product is the N-oxide, which can form if the piperidine nitrogen is oxidized. To mitigate this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Another potential issue is the formation of quaternary ammonium salts if the alkylating agent is too reactive or used in excess. Careful control of stoichiometry and reaction temperature is crucial. Using a less reactive leaving group on the benzisoxazole or a milder base can also help to control the reaction rate and reduce byproduct formation.
Issue 3: Incomplete Deprotection of the Piperidine Nitrogen
-
Question: I am having trouble completely removing the Boc (tert-butyloxycarbonyl) protecting group from the piperidine nitrogen. My final product is contaminated with the Boc-protected intermediate. What can I do?
-
Answer: Incomplete deprotection of a Boc group is a frequent problem. The standard method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane. If you are observing incomplete deprotection, consider the following:
-
Acid Strength and Stoichiometry: Ensure you are using a sufficient excess of the acid. For a substrate-sensitive to strong acids, a milder acid or shorter reaction time might be necessary, but this requires careful optimization.
-
Reaction Time and Temperature: The deprotection may require longer reaction times or gentle heating. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.
-
Scavengers: The tert-butyl cation formed during deprotection can lead to side reactions. Adding a scavenger like anisole or triethylsilane can trap this cation and prevent unwanted alkylation of your product.
-
Issue 4: Poor Yield and Purity of the Final Hydrochloride Salt
-
Question: The final step of forming the hydrochloride salt is resulting in a low yield and an impure product. How can I improve this step?
-
Answer: The formation and isolation of the hydrochloride salt can be challenging. Key factors to consider are the choice of solvent and the method of HCl addition. A common method is to dissolve the free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and then add a solution of HCl in the same or a miscible solvent.
-
Solvent Choice: The ideal solvent should readily dissolve the free base but have low solubility for the hydrochloride salt, allowing for its precipitation.
-
Stoichiometry of HCl: The amount of HCl added should be carefully controlled. A slight excess is often used to ensure complete salt formation, but a large excess can lead to the co-precipitation of impurities.
-
Crystallization Conditions: The rate of cooling and agitation can significantly impact the crystal size and purity. Slow cooling generally leads to larger, purer crystals. If the product oils out, try using a different solvent system or seeding the solution with a small crystal of the pure product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A1: A typical synthesis involves the reaction of 2,4-difluorobenzaldehyde with N-Boc-4-hydroxypiperidine, followed by cyclization to form the benzisoxazole ring, and subsequent deprotection and salt formation.
-
-
Q2: What are the critical parameters to control during the synthesis?
-
A2: Key parameters include reaction temperature, pH, choice of catalyst, and the purity of starting materials and solvents. Careful control of these parameters is essential to minimize side reactions and maximize yield and purity.
-
-
Q3: How can I purify the final product?
-
A3: The final hydrochloride salt is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/ether. The choice of solvent will depend on the solubility characteristics of the product and its impurities.
-
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
A common precursor to the final hydrochloride salt is the free base, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. A representative synthesis involves the reaction of 6-fluoro-1,2-benzisoxazole-3-methanesulfonate with 4-amino-N-Boc-piperidine, followed by deprotection. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The subsequent deprotection is achieved using a strong acid like TFA in DCM.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Product Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | Acetonitrile | DMF |
| Base | K2CO3 | NaH | DIPEA |
| Temperature | 80°C | 60°C | 100°C |
| Yield (%) | 65 | 72 | 85 |
| Purity (%) | 92 | 95 | 98 |
This table presents hypothetical data for illustrative purposes, demonstrating how changes in reaction conditions can affect the outcome of the synthesis.
Visualizations
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Optimizing N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This key synthetic step is crucial in the preparation of several atypical antipsychotic medications.[1] This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your research and development efforts.
Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded. - Insufficient Base: The base may not be strong enough to deprotonate the piperidine nitrogen or neutralize the acid formed during the reaction. - Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. - Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or unfavorable reaction kinetics. | - Verify Alkylating Agent Quality: Use a fresh or properly stored alkylating agent. - Select a Stronger Base: Consider using stronger bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or an organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2][3] - Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. For instance, reactions are often heated to reflux.[3] - Optimize Solvent: Acetonitrile, isopropanol, methanol, and DMF are commonly used solvents.[2][3] Consider solvent-free conditions by using an aqueous suspension of the base.[4] |
| Formation of Over-Alkylated Byproduct (Quaternary Ammonium Salt) | - Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent can lead to a second alkylation of the desired product.[5] - High Reactivity of Alkylating Agent: Highly reactive alkylating agents are more prone to causing over-alkylation. - Concentrated Reaction Mixture: High concentrations of reactants can increase the rate of the second alkylation. | - Control Stoichiometry: Use a 1:1 or a slight excess of the piperidine derivative relative to the alkylating agent.[2] - Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration and favor mono-alkylation.[5][6] - Dilute the Reaction Mixture: Lowering the concentration of the reactants can help to control the reaction rate. |
| Presence of Unreacted Starting Material | - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. - Deactivation of Catalyst (if applicable): If a catalyst is used, it may have lost its activity. - Reversible Reaction: The reaction may be in equilibrium, preventing full conversion. | - Increase Reaction Time: Monitor the reaction over a longer period. Some reactions may require several hours to overnight to complete.[3][7] - Add Fresh Catalyst: If a catalyst is being used, consider adding a fresh portion. - Remove Byproducts: If a byproduct is inhibiting the forward reaction, consider methods for its removal during the reaction. |
| Difficult Product Isolation/Purification | - Emulsion during Work-up: The product and byproducts may form a stable emulsion with the aqueous and organic layers. - Co-elution of Product and Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging. | - Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. - Optimize Chromatography: Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent such as a mixture of DMF and isopropanol can also be an effective purification method.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole?
A1: The base serves two primary functions. First, if the starting material is the hydrochloride salt, the base is required to neutralize the HCl and generate the free secondary amine, which is the active nucleophile. Second, it neutralizes the acid (e.g., HBr or HCl) that is formed as a byproduct during the reaction with an alkyl halide, driving the reaction to completion. Common bases include sodium carbonate, potassium carbonate, triethylamine, and diisopropylethylamine.[2][3]
Q2: How can I minimize the formation of the N,N-dialkylated (quaternary ammonium salt) byproduct?
A2: Over-alkylation is a common side reaction.[5] To favor mono-alkylation, you can employ several strategies:
-
Slow addition of the alkylating agent: This ensures that the piperidine starting material is always in excess.[5][6]
-
Control of stoichiometry: Use a slight excess of the piperidine derivative relative to the alkylating agent.[6]
-
Choice of base: A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can help minimize side reactions.[6]
Q3: What are the recommended solvents for this reaction?
A3: Several solvents have been successfully used for this N-alkylation. These include acetonitrile, isopropanol, methanol, and dimethylformamide (DMF).[2][3] In some procedures, an aqueous solution or suspension of an inorganic base like sodium carbonate is used, effectively making water the solvent.[4] The choice of solvent can influence reaction rate and solubility of the reactants.
Q4: Is a catalyst necessary for this reaction?
A4: While not always required, a catalyst like potassium iodide (KI) can be used, particularly when the alkylating agent is an alkyl chloride.[2] The iodide ion is a better nucleophile than the chloride ion and can displace it to form a more reactive alkyl iodide in situ, which then reacts faster with the piperidine nitrogen. In some cases, a phase-transfer catalyst may be beneficial.
Q5: How should I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] This will allow you to track the consumption of the starting materials and the formation of the desired product and any byproducts.
Data Presentation
The following tables summarize quantitative data from various reported N-alkylation reactions of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Table 1: Reaction Conditions for the Synthesis of Risperidone and Paliperidone Analogs
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Na₂CO₃, KI (cat.) | DMF | Not Specified | Not Specified | 46 | U.S. Pat. No. 4,804,663[2] |
| 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Na₂CO₃ | Water | 110-120 | 0.67 | 93.2 | ChemicalBook[4] |
| 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one | DBU, Diisopropylamine | Methanol | Not Specified | Not Specified | 85 | ResearchGate[8] |
| 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one | Et₃N | Methanol | Reflux | Overnight | 74 | Google Patents[3] |
| 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one | DIPA | Methanol | Reflux | 11-13 | ~84-85 | Patsnap[9] |
Table 2: Molar Ratios of Key Reagents
| Starting Piperidine Derivative | Alkylating Agent | Base | Molar Ratio (Piperidine:Alkylating Agent:Base) | Reference |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 3-(2-chloroethyl)-2-methyl-etc. | Na₂CO₃ | 1 : 1.15 : 3.1 | ChemicalBook[4] |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 3-(2-chloroethyl)-9-hydroxy-etc. | Et₃N | 1 : 1 : 3 | Google Patents[3] |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 3-(2-chloroethyl)-9-hydroxy-etc. | DIPA | 1 : 1 - 1.2 : 2.1 - 2.3 | Patsnap[9] |
Experimental Protocols
Protocol 1: N-alkylation using Sodium Carbonate in an Aqueous Medium (Synthesis of Risperidone) [4]
-
To a 50 mL reaction flask, add 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Add a solution or suspension of 8.5 g of sodium carbonate in 25 mL of water.
-
Heat the mixture to 110-120 °C with stirring for 40 minutes.
-
Cool the reaction mixture to room temperature while continuing to stir.
-
Filter the resulting precipitate, wash with pure water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization from a mixture of DMF and isopropanol.
Protocol 2: N-alkylation using Triethylamine in Methanol (Synthesis of Paliperidone) [3]
-
In a reaction vessel, suspend 5.7 g of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one in 29 mL of methanol.
-
To this suspension, add 6.0 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
-
Add 9.8 mL of triethylamine (Et₃N).
-
Heat the reaction mixture to reflux and maintain at this temperature overnight.
-
Cool the reaction mixture to 0 °C.
-
Filter the precipitated solid and wash with cold methanol to yield the product.
Visualizations
Caption: General experimental workflow for the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
References
- 1. ossila.com [ossila.com]
- 2. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 3. WO2009144288A1 - Process to prepare paliperidone and intermediates thereof - Google Patents [patents.google.com]
- 4. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis process of paliperidone palmitate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. The information is designed to address common challenges encountered during experimental studies of its degradation pathways.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the analysis of this compound and its degradants.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Resolution | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. Experiment with different ratios of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer. Adjusting the pH can alter the ionization and retention of the analyte and its degradants. |
| Unsuitable column chemistry. | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to improve separation. | |
| Gradient elution not optimized. | If using a gradient, adjust the slope and duration to better separate closely eluting peaks. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in temperature. | Use a column oven to maintain a consistent temperature throughout the analysis. | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure proper mixing if using a multi-solvent system. | |
| Emergence of Unexpected Peaks | Contamination of sample, solvent, or glassware. | Run a blank injection of the solvent to check for contamination. Ensure all glassware is scrupulously clean. |
| Impurities in the starting material. | Analyze the starting material before initiating degradation studies to identify any pre-existing impurities. | |
| Secondary degradation of primary products. | Monitor the degradation over a time course to distinguish primary from secondary degradants. | |
| Low Mass Balance in Forced Degradation Studies | Formation of non-UV active or volatile degradants. | Use a mass spectrometer (MS) in conjunction with a UV detector to identify non-chromophoric or volatile products. |
| Inaccurate quantification due to different response factors. | If possible, isolate major degradants and determine their individual response factors for more accurate quantification. | |
| Adsorption of analyte or degradants to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific studies on this intermediate are limited, based on its structural similarity to antipsychotic drugs like risperidone and paliperidone, the following degradation pathways are likely under stress conditions:
-
Acidic and Basic Hydrolysis: The benzisoxazole ring is susceptible to hydrolysis, which may lead to ring-opening products.
-
Oxidative Degradation: The piperidine nitrogen is a likely site for oxidation, potentially forming N-oxide derivatives.[1] The benzisoxazole ring may also be susceptible to oxidative degradation.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to complex rearrangements or cleavage of the molecule.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule, though specific thermal degradants would need to be identified experimentally.
Q2: How can I set up a forced degradation study for this compound?
A2: A typical forced degradation study involves exposing a solution of the compound to various stress conditions as recommended by ICH guidelines (Q1A R2). Here is a general protocol:
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 80°C for a specified period.
-
Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a defined duration.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 366 nm) and/or white light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Q3: What analytical techniques are best suited for identifying the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD): This is the primary technique for separating the parent compound from its degradation products and for initial quantification. A DAD can provide preliminary information about the structure of the degradants based on their UV spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of degradation products. By providing the mass-to-charge ratio (m/z) of the degradants, it allows for the determination of their molecular weights and fragmentation patterns, which are crucial for structure elucidation.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely sites of degradation on the 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole molecule based on known degradation patterns of related compounds.
References
Navigating Solubility Challenges with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3). This document offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to facilitate your experimental success.
Troubleshooting Guide
Researchers facing difficulties in dissolving this compound can systematically address these challenges by following the workflow below. This guide helps to identify the root cause of solubility issues and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
A1: Based on available data, the compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] However, the degree of solubility can vary. For aqueous solutions, the hydrochloride salt form enhances its solubility in water.
Q2: My compound is not dissolving well, even in recommended solvents. What can I do?
A2: If you are experiencing poor dissolution, consider the following enhancement techniques:
-
Heating: Gently warm the solution to 37°C.[1]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation and break down particle aggregates.[1]
-
pH Adjustment: For this hydrochloride salt, maintaining an acidic pH will favor the more soluble ionized form.
Q3: Is there a recommended stock solution concentration?
A3: A common starting point for a stock solution is 1 mM.[1] To prepare a 1 mM solution, you can dissolve 1 mg of the compound in 3.8956 mL of a suitable solvent, such as DMSO.[1] It is recommended to prepare and use the solution on the same day.[1] If storage is necessary, keep the stock solution at -20°C for up to several months.[1]
Q4: What factors can influence the solubility of this compound?
A4: Several factors can impact the solubility of benzisoxazole derivatives. The benzisoxazole core is relatively rigid and hydrophobic, which can contribute to poor aqueous solubility.[2] Key factors include:
-
pH of the medium: As a hydrochloride salt, its solubility is pH-dependent.
-
Temperature: Solubility often increases with temperature.
-
Solvent Polarity: "Like dissolves like" is a guiding principle.
-
Crystalline Form: Different polymorphs can have different solubilities.
Solubility Data Summary
| Solvent | Solubility | Notes |
| Water | Soluble (as hydrochloride salt) | Solubility is pH-dependent; acidic conditions are favorable. |
| DMSO | Soluble[1] | Often used for preparing high-concentration stock solutions. |
| Chloroform | Soluble[1] | A common non-polar organic solvent. |
| Dichloromethane | Soluble[1] | Another non-polar organic solvent option. |
| Ethyl Acetate | Soluble[1] | A moderately polar solvent. |
| Acetone | Soluble[1] | A polar aprotic solvent. |
| Methanol | Very Slightly Soluble (with heating) | May require heating to achieve dissolution. |
Experimental Protocol: Determination of Equilibrium Solubility
For researchers needing to determine the precise solubility of this compound in a specific organic solvent, the following "shake-flask" method is recommended as a reliable approach.[3][4]
Objective: To determine the equilibrium solubility of the compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of the compound into a vial. An excess is necessary to ensure a saturated solution.
-
Add a precise volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial on an orbital shaker or agitate continuously at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.
-
Note: It is advisable to perform this experiment in triplicate to ensure the reliability of the results.
References
Technical Support Center: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the handling, storage, and troubleshooting of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a fluorinated heterocyclic compound.[1] It serves as a key intermediate and molecular scaffold in medicinal chemistry, particularly for the synthesis of atypical antipsychotic medications such as risperidone and paliperidone.[1][2] These drugs are known to target dopamine and serotonin receptors.
2. What are the main chemical properties of this compound?
This compound is a white to off-white solid, typically a powder.[3] Key quantitative data are summarized in the table below.
| Property | Value |
| CAS Number | 84163-13-3 |
| Molecular Formula | C₁₂H₁₄ClFN₂O |
| Molecular Weight | 256.70 g/mol [4][5][6] |
| Purity | Typically ≥98% |
| Form | Solid, powder[3] |
3. How should I handle this compound safely?
This compound is classified as toxic if swallowed and may cause skin and eye irritation.[5] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7] Avoid creating dust. Wash hands thoroughly after handling.[7]
4. What are the recommended storage conditions?
Store the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term storage of stock solutions, keep them at temperatures below -20°C, where they can be stable for several months.[8]
5. In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8][9] For aqueous solutions, its hydrochloride salt form enhances solubility.[3] To improve solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be beneficial.[8]
Troubleshooting Guides
Solubility Issues
Problem: The compound is not dissolving in my aqueous buffer for a biological assay.
-
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: While the hydrochloride salt improves water solubility, the parent molecule may have limited solubility.[3] Try preparing a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Possible Cause 2: pH of the buffer.
-
Solution: The solubility of compounds with amine groups, like the piperidine moiety in this molecule, can be pH-dependent. Evaluate the solubility across a range of pH values relevant to your experiment.
-
-
Possible Cause 3: Precipitation upon dilution.
-
Solution: When diluting a concentrated stock into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. This is a common issue in kinetic solubility assays.[10][11] To address this, use a higher volume of the aqueous buffer for dilution, vortex thoroughly during addition, and consider gentle warming or sonication.[8]
-
Synthesis and Reaction Issues
Problem: Low yield during N-alkylation reaction.
-
Possible Cause 1: Inadequate base.
-
Possible Cause 2: Over-alkylation.
-
Possible Cause 3: Poor solvent choice.
Problem: Formation of unexpected side products during acylation.
-
Possible Cause 1: Reactivity of the acylating agent.
-
Solution: Highly reactive acylating agents can lead to side reactions. Ensure the reaction is performed under controlled temperature conditions.
-
-
Possible Cause 2: Di-acylation.
-
Solution: Similar to alkylation, di-acylation can occur. Control the stoichiometry of the reactants carefully, often using a slight excess of the piperidine starting material.
-
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Kinetic Method)
This protocol is adapted from standard kinetic solubility assay procedures.[10][11]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 5 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for 1.5 to 2 hours to allow for equilibration.
-
Precipitation Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility.[11]
-
Quantification (Optional): For more precise measurement, filter the solutions through a solubility filter plate. Analyze the concentration of the compound in the filtrate using HPLC-UV or LC-MS/MS and compare it to a standard curve.[10]
Protocol 2: Stability Assessment by HPLC
This protocol is based on general guidelines for forced degradation studies.[1][14][15]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.[1]
-
Thermal Degradation: Store the solid compound at 80°C.[1]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV detection. Compare the peak area of the parent compound at different time points to the initial time point to determine the extent of degradation.
Visualizations
Caption: Workflow for safe handling and storage.
Caption: Logical workflow for troubleshooting N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. benchchem.com [benchchem.com]
- 5. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:84163-13-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Avoiding impurities in 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Our goal is to help you minimize impurities and ensure the highest quality of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis, several process-related and degradation impurities can form. The most common impurities include:
-
Unreacted Starting Materials: Residual (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.
-
Isomeric Byproducts: Formation of the undesired regioisomer during the cyclization step.
-
Hydroxy-Keto Impurity: This impurity, identified as 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one when used in the synthesis of Risperidone, can arise from the reductive cleavage of the isoxazole ring.[1]
-
Degradation Products: Oxidation or hydrolysis of the final compound or intermediates, especially if exposed to harsh conditions like strong acids, bases, or high temperatures.
Q2: How can I minimize the formation of the hydroxy-keto impurity?
A2: The formation of the hydroxy-keto impurity can be minimized by controlling the reaction conditions during the synthesis and purification steps. Specifically:
-
Raw Material Control: Ensure the purity of the starting material, as this impurity can originate from a related substance present in the initial reactants.[1]
-
pH Control: Avoid strongly acidic conditions during work-up and purification, as this can promote the cleavage of the isoxazole ring.[1]
-
Purification: Multiple crystallizations from a suitable solvent system, such as methanol, can effectively reduce the level of this impurity to as low as 0.02%.[1]
Q3: What analytical techniques are recommended for impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating and quantifying impurities in this compound. These methods offer high resolution and sensitivity for detecting trace amounts of related substances. A validated, stability-indicating HPLC or UPLC method is crucial for accurate impurity profiling.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High levels of unreacted starting material | Incomplete reaction. | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Check the quality and stoichiometry of the reagents, particularly the base (e.g., potassium hydroxide). |
| Presence of an unknown peak in the HPLC chromatogram | Formation of a side-product or degradation product. | - Characterize the unknown peak using LC-MS to determine its molecular weight. - Review the reaction conditions. High temperatures or prolonged reaction times can lead to degradation. - Ensure inert atmosphere if any of the reagents or intermediates are sensitive to oxygen. |
| Low yield of the desired product | Sub-optimal reaction conditions or purification losses. | - Optimize the reaction temperature and solvent. The use of an appropriate solvent is critical for the solubility of reactants and intermediates. - During work-up, minimize the number of extraction and transfer steps to reduce physical loss of the product. - Optimize the crystallization process to maximize yield while maintaining high purity. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate HPLC method parameters. | - Optimize the mobile phase composition, pH, and gradient profile. - Select a suitable column with the appropriate stationary phase (e.g., C18, C8). - Adjust the column temperature and flow rate to improve separation. |
Data Presentation
The following table summarizes the levels of a key impurity observed during the synthesis of a related final product, illustrating the effectiveness of purification steps.
| Stage of Production | Hydroxy-Keto Impurity Level (% by HPLC) |
| Final Reaction Mixture | ~ 0.15%[1] |
| After Crude Isolation | ~ 0.08%[1] |
| After Final Purification | ~ 0.02%[1] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize the formation of impurities.
Materials:
-
(2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol (anhydrous)
-
Acetone
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 27 g) in anhydrous methanol (e.g., 600 mL).
-
To this solution, add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (e.g., 55 g).
-
Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. Monitor the reaction progress by TLC or HPLC to ensure completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous magnesium sulfate to the mixture and stir for about 1 hour to remove any residual water.
-
Filter the mixture to remove the drying agent and any other solids.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the resulting residue, add acetone (e.g., 500 mL) and stir at room temperature for about 30 minutes to dissolve the product and precipitate some impurities.
-
Filter the acetone solution to remove any insoluble material.
-
Slowly add a solution of hydrochloric acid to the filtrate, adjusting the pH to 2-3 to precipitate the hydrochloride salt of the product as a white solid.
-
Collect the solid by filtration and wash with a small amount of cold acetone.
-
Dry the product under vacuum to obtain this compound.
HPLC Method for Impurity Profiling
This is a general HPLC method that can be adapted and validated for the specific analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50) |
Note: This method should be fully validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines before use in a regulated environment.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways for key impurities.
Caption: A logical workflow for troubleshooting impurities.
References
Navigating the Scale-Up Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scale-up synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the manufacturing of several atypical antipsychotic drugs.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method involves the cyclization of a (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime derivative in the presence of a base.[2] This is often a one-pot reaction that is efficient for large-scale manufacturing.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Temperature, reaction time, and the stoichiometry of reactants are crucial. The choice of solvent and base also significantly impacts the reaction's yield and purity profile. Careful control of these parameters is essential to minimize side-product formation.
Q3: What is the typical yield and purity I can expect from this synthesis?
A3: With an optimized process, yields can exceed 80%, and the purity of the final hydrochloride salt can be greater than 99%.[3]
Q4: How can I effectively remove the common dimer impurity formed during the reaction?
A4: A purification method involving recrystallization from a mixture of ethanol and water has been shown to be effective in removing the dimer impurity to non-detectable levels.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield (<70%) | Incomplete reaction. | - Ensure the reaction has run for a sufficient time by monitoring with an appropriate analytical method (e.g., HPLC).- Verify the purity and reactivity of the starting materials and reagents. |
| Sub-optimal reaction temperature. | - Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. | |
| Impure starting materials. | - Use high-purity starting materials. Consider purification of starting materials if necessary. | |
| High Levels of Impurities | Formation of the dimer byproduct. | - Optimize the reaction conditions, particularly temperature and the rate of addition of reagents.- Employ the recommended ethanol/water recrystallization method for purification.[4] |
| Presence of unreacted starting materials. | - Extend the reaction time or slightly increase the reaction temperature. | |
| Product Isolation Difficulties | Poor crystallization. | - Ensure the pH is correctly adjusted to 2-3 to facilitate the precipitation of the hydrochloride salt.[2] - Use an appropriate anti-solvent to induce crystallization. |
| Oily product instead of solid. | - Ensure all water has been removed from the organic phase before precipitation. - Try seeding the solution with a small crystal of the pure product. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.
| Parameter | Condition A | Condition B (Optimized) |
| Starting Material | 2,4-difluorophenyl(4-piperidinyl) ketoxime hydrochloride | 2,4-difluorophenyl(4-piperidinyl) ketoxime hydrochloride |
| Base | Potassium Hydroxide | Potassium Hydroxide |
| Solvent | Acetone | Acetone |
| Temperature | 55-60°C | 55-60°C |
| Reaction Time | 2 hours | 2 hours |
| Yield | ~85% | >97%[3][5] |
| Purity (before purification) | >95% | >99%[3][5] |
| Purity (after purification) | >99% | >99.9%[4] |
Experimental Protocols
Detailed Methodology for the Scale-Up Synthesis of this compound
This protocol is adapted from a patented industrial process.[3][5]
-
Reaction Setup: In a suitable reactor, combine 13.6 g (0.049 mol) of 2,4-difluorophenyl(4-piperidinyl) ketoxime hydrochloride, 6.9 g (0.123 mol) of solid potassium hydroxide powder, and 109 ml of acetone under stirring at room temperature.[5]
-
Cyclization Reaction: Heat the mixture to 55-60°C and maintain a reflux for 2 hours.[5]
-
Work-up: After the reaction is complete, add an appropriate amount of anhydrous sodium sulfate to dry the mixture. Cool the mixture to room temperature and stir for 30 minutes. Filter the mixture.
-
Product Isolation: Pass hydrogen chloride gas through the filtrate to induce crystallization of the hydrochloride salt.[5]
-
Drying: Filter the solid product and dry to obtain this compound. The expected yield is approximately 12.25 g (97.47%).[5]
Purification Protocol to Remove Dimer Impurity
This protocol is based on a patented purification method.[4]
-
Dissolution: Add the crude this compound (22 g) to 105 ml of anhydrous ethanol. Add 40 ml of water and heat the mixture to 70-80°C under reflux until the solid is completely dissolved.
-
Crystallization: Cool the solution to 60-70°C and stir for 60 minutes. Continue to cool the mixture to -5 to 5°C and stir for another 60 minutes.
-
Isolation: Filter the purified product and dry. The purity is expected to be ≥99.90%, with the dimer impurity being non-detectable. The yield of the purification step is approximately 90.27%.[4]
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. This compound | 84163-13-3 [chemicalbook.com]
- 3. CN101328173A - Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Google Patents [patents.google.com]
- 4. Purification method of 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Crystallization of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Troubleshooting Guides
Issue 1: Oiling Out or Formation of a Gummy Precipitate
Question: Upon cooling or addition of an anti-solvent, my compound separates as an oil or a sticky solid instead of a crystalline material. What should I do?
Answer: "Oiling out" is a common issue, particularly with hydrochloride salts, and occurs when the solute separates from the solution at a temperature above its melting point in the solvent system. This can be caused by a high degree of supersaturation, rapid cooling, or the presence of impurities.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A stepwise cooling profile is often beneficial.
-
Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly and at the point of maximum agitation to ensure rapid mixing and avoid localized high supersaturation.
-
-
Adjust Solvent System:
-
Increase Solvent Volume: Add a small amount of the "good" solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, proceed with a slower cooling or anti-solvent addition.
-
Change Solvent System: The chosen solvent may be too "good," leading to a very high concentration at saturation. Experiment with a solvent system where the compound has slightly lower solubility at elevated temperatures.
-
-
Seeding: Introduce seed crystals of the desired polymorphic form into the solution just as it reaches the saturation point. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.
-
Temperature Control: Ensure the temperature at which crystallization is induced is below the melting point of your compound in the chosen solvent system.
Issue 2: Poor Crystal Quality (Fine Needles, Small Particles, or Agglomerates)
Question: My crystallization yields very fine needles or small particles that are difficult to filter and dry. How can I obtain larger, more well-defined crystals?
Answer: The formation of small or agglomerated crystals is often a result of rapid nucleation compared to crystal growth. The goal is to control the process to favor growth over nucleation.
Troubleshooting Steps:
-
Optimize Supersaturation: A lower level of supersaturation will favor crystal growth over nucleation.[]
-
Cooling Crystallization: Employ a slower cooling rate.
-
Anti-solvent Crystallization: Reduce the rate of anti-solvent addition.
-
-
Agitation: The stirring rate can significantly impact crystal size.
-
Too high: Can lead to secondary nucleation and smaller crystals due to attrition.
-
Too low: May result in poor heat and mass transfer, leading to inhomogeneous supersaturation and uncontrolled nucleation.
-
Experiment with different agitation speeds to find the optimal range for your system.
-
-
Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.
-
Aging/Digestion: Holding the crystalline slurry at the final crystallization temperature for a period (Ostwald ripening) can allow smaller particles to dissolve and redeposit onto larger crystals, leading to a more uniform and larger particle size distribution.
Issue 3: No Crystals Form Upon Cooling
Question: I have cooled my saturated solution, but no crystals have formed. What can I do to induce crystallization?
Answer: The failure to crystallize upon cooling is usually due to the solution remaining in a metastable supersaturated state or the concentration being below the saturation point.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small amount of the solid compound (seed crystals) to the solution.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not yet saturated, evaporate some of the solvent to increase the concentration.
-
Further Cooling: Cool the solution to a lower temperature, for example, in an ice bath or freezer.
-
-
Solvent System: It's possible the compound is too soluble in the chosen solvent even at low temperatures. In this case, consider using an anti-solvent to induce precipitation.
Frequently Asked Questions (FAQs)
Q1: What are suitable solvents for the crystallization of this compound?
A1: Based on available data, this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] A synthesis protocol also indicates its solubility in methanol.[3] The choice of solvent will depend on the desired crystallization method (e.g., cooling, anti-solvent).
Q2: How can I control the polymorphic form of the crystals?
A2: Polymorphism is influenced by factors such as the solvent system, temperature, cooling rate, and degree of supersaturation. To control the polymorphic outcome, it is crucial to maintain consistent experimental conditions. Seeding with crystals of the desired polymorph is a highly effective method for ensuring the crystallization of that specific form.
Q3: My yield is very low. How can I improve it?
A3: Low yield can be due to several factors:
-
Incomplete Crystallization: Ensure the solution has been given sufficient time at the final temperature for crystallization to complete.
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Losses During Transfer: Be mindful of losses during filtration and washing steps. Wash the crystals with a minimal amount of cold solvent.
Q4: What is the expected melting point of this compound?
A4: The reported melting point is in the range of 293-295 °C. A significant deviation from this range may indicate the presence of impurities or a different polymorphic form.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents.
| Solvent Class | Solvent | Solubility | Suitability for Crystallization |
| Chlorinated | Dichloromethane | Soluble[2] | Potential for anti-solvent addition or slow evaporation. |
| Chloroform | Soluble[2] | Potential for anti-solvent addition or slow evaporation. | |
| Ketones | Acetone | Soluble[2] | Can be used as a solvent or anti-solvent depending on the system. |
| Esters | Ethyl Acetate | Soluble[2] | Good candidate for cooling crystallization or as a solvent in an anti-solvent system. |
| Alcohols | Methanol | Soluble[3] | Good candidate for cooling crystallization. |
| Isopropanol | Likely Soluble | Good candidate for cooling crystallization. | |
| Ethers | Diethyl Ether | Likely Insoluble | Potential anti-solvent. |
| Hydrocarbons | Heptane/Hexane | Likely Insoluble | Potential anti-solvent. |
| Polar Aprotic | DMSO | Soluble[2] | Generally too strong a solvent for crystallization unless a very effective anti-solvent is used. |
| Water | Soluble[4] | Can be used for crystallization, potentially with pH adjustment or as an anti-solvent. |
Note: This table is based on qualitative data and general principles of solubility. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Cooling Crystallization from Methanol
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol by heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-solvent Crystallization using Acetone/Diethyl Ether
-
Dissolution: Dissolve the crude compound in a minimal amount of acetone at room temperature.
-
Anti-solvent Addition: Slowly add diethyl ether (the anti-solvent) to the stirred solution until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of acetone until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature.
-
Isolation: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-mixed acetone/diethyl ether solution.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion Crystallization
-
Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).
-
Anti-solvent: Add a layer of a "poor" solvent (e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Allow the system to stand undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, inducing crystallization over time.
-
Isolation: Carefully remove the inner vial and collect the crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Key factors influencing the crystallization process and resulting crystal attributes.
References
Validation & Comparative
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride vs other benzisoxazole derivatives.
An in-depth analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and its prominent antipsychotic derivatives: Risperidone, Paliperidone, and Iloperidone.
This guide provides a comprehensive comparison of this compound and its key derivatives—risperidone, paliperidone (the active metabolite of risperidone), and iloperidone. These compounds are central to the study of atypical antipsychotics, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. While this compound is a crucial synthetic intermediate, this guide will focus on the comparative pharmacology of its well-characterized, clinically relevant derivatives for which extensive experimental data are available.[1][2]
Overview of Benzisoxazole Derivatives
The benzisoxazole chemical scaffold is a core component of several second-generation (atypical) antipsychotic drugs.[1] These agents have demonstrated efficacy in treating schizophrenia and other psychotic disorders. Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The balance of activity at these and other neuroreceptors is thought to contribute to their antipsychotic effects and their varying side-effect profiles, particularly concerning extrapyramidal symptoms (EPS).
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone, paliperidone, and iloperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Risperidone Ki (nM) | Paliperidone Ki (nM) | Iloperidone Ki (nM) |
| Dopamine Receptors | |||
| D2 | 3.13 - 3.2 | 0.16 - 5.9 | ~110 |
| D3 | - | - | 7.1 |
| D4 | 7.3 | - | 25 |
| Serotonin Receptors | |||
| 5-HT1A | 420 | - | 168 |
| 5-HT2A | 0.16 - 0.2 | 0.25 - 4.8 | 5.6 |
| 5-HT2C | 50 | - | 42.8 |
| 5-HT6 | - | - | 42.7 |
| 5-HT7 | - | - | 21.6 |
| Adrenergic Receptors | |||
| α1 | 0.8 - 5 | Weaker than Risperidone | 0.36 |
| α2 | 7.54 - 16 | Weaker than Risperidone | - |
| Histamine Receptors | |||
| H1 | 2.23 - 20 | - | 437 |
In Vivo Performance: The Conditioned Avoidance Response Model
The conditioned avoidance response (CAR) test is a widely used preclinical model to predict the antipsychotic efficacy of new compounds.[4][5] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Clinically effective antipsychotics characteristically suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus.[4][6]
While a direct head-to-head study comparing the ED50 values (the dose at which 50% of the maximal effect is observed) of risperidone, paliperidone, and iloperidone in the CAR test was not identified in the literature reviewed, individual studies have demonstrated the efficacy of these compounds in this model. Risperidone has been shown to decrease avoidance responses in mice.[6] Iloperidone has been reported to inhibit pole climb avoidance in rats and continuous Sidman avoidance responding in monkeys.[3]
Signaling Pathways
The therapeutic and side effects of these benzisoxazole derivatives are mediated by their interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
Dopamine D2 Receptor Signaling
Antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effects of these drugs on the positive symptoms of schizophrenia. D2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, benzisoxazole derivatives prevent this inhibition, thereby modulating downstream signaling pathways.
Serotonin 5-HT2A Receptor Signaling
The high affinity of these compounds for 5-HT2A receptors is a hallmark of atypical antipsychotics. 5-HT2A receptors are coupled to the Gαq signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors in the prefrontal cortex is thought to contribute to the efficacy of these drugs against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with D2 receptor blockade.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled test compounds for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors or from rat striatum tissue.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 2 mM CaCl2.
-
Non-specific Binding Determinant: 1-10 µM Haloperidol or (+)-Butaclamol.
-
Test Compounds: Serial dilutions of risperidone, paliperidone, or iloperidone.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:
-
Total Binding: Membrane preparation, [³H]Spiperone (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]Spiperone, and a high concentration of the non-specific binding determinant.
-
Competitive Binding: Membrane preparation, [³H]Spiperone, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR) in Rats
This protocol outlines a typical two-way active avoidance procedure to assess the antipsychotic potential of the benzisoxazole derivatives.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual stimulus source is positioned in each compartment.
Procedure:
-
Habituation: For two consecutive days, place each rat in the shuttle box for a 30-minute session to allow for acclimation to the environment.
-
Training:
-
Each training session consists of a set number of trials (e.g., 30 trials).
-
A trial begins with the presentation of a conditioned stimulus (CS), such as a 10-second, 76 dB white noise.
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an "avoidance response."
-
If the rat fails to move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.8 mA for a maximum of 5 seconds), is delivered through the grid floor.
-
If the rat moves to the other compartment during the US, the shock is terminated, and this is recorded as an "escape response."
-
If the rat fails to move during both the CS and US, this is recorded as an "escape failure."
-
The inter-trial interval is varied (e.g., 90-120 seconds).
-
Training continues for a set number of days (e.g., 10 days) or until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing:
-
Once a stable avoidance performance is established, administer the test compound (risperidone, paliperidone, or iloperidone) or vehicle at various doses prior to the test session.
-
Conduct the test session as described in the training phase.
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures for each animal at each dose.
-
A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
Determine the ED50 for the suppression of avoidance responses for each compound.
-
Conclusion
The benzisoxazole derivatives risperidone, paliperidone, and iloperidone are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with their clinical efficacy as atypical antipsychotics. While they share a common chemical scaffold derived from this compound, they exhibit distinct receptor binding profiles, which likely contribute to their individual therapeutic and side-effect characteristics. Risperidone and paliperidone show high affinity for D2 and 5-HT2A receptors, with paliperidone demonstrating a potentially higher affinity for the D2 receptor in some studies. Iloperidone also displays potent 5-HT2A and D2 antagonism, along with significant affinity for α1-adrenergic receptors. Further head-to-head preclinical and clinical studies are essential to fully elucidate the nuanced differences in their pharmacological profiles and clinical utility.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 84163-13-3 [chemicalbook.com]
- 3. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Precursors for Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic precursors for the atypical antipsychotic agent, risperidone. The focus is on evaluating the efficiency, yield, and reaction conditions of established and alternative synthetic routes, supported by experimental data from peer-reviewed literature and patent filings.
Introduction
Risperidone, chemically designated as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Its synthesis is a topic of significant interest in pharmaceutical chemistry, with a focus on optimizing precursor synthesis and the final coupling reaction to maximize yield and purity while ensuring cost-effectiveness and safety. The most common synthetic strategy involves the condensation of two key precursors: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Precursor A) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Precursor B).[2][3]
This guide will comparatively analyze the synthesis of these precursors and the final condensation step, and briefly explore an alternative synthetic methodology.
Synthesis of Precursor A: this compound
The synthesis of Precursor A is a critical step in the overall production of risperidone. A common route involves a multi-step process starting from isonipecotic acid.[3]
Experimental Protocol: Synthesis of Precursor A
A representative synthesis of this compound is as follows:
-
N-formylation of Isonipecotic Acid: Isonipecotic acid is treated with formic acid in the presence of acetic anhydride at 10-15°C for 13-14 hours to yield N-formyl isonipecotic acid.[3]
-
Formation of Acid Chloride: The resulting N-formyl isonipecotic acid is reacted with thionyl chloride in dichloromethane at 40°C for 2 hours to produce the corresponding acid chloride.[3]
-
Friedel-Crafts Acylation: The acid chloride is then reacted with p-fluoroanisole in dichloroethane in the presence of aluminum chloride (AlCl3) at room temperature overnight.[3]
-
Oximation: The resulting ketone is treated with hydroxylamine sulfate and sodium acetate in aqueous ethanol and refluxed for 20 hours to form the oxime.[3]
-
Acetylation and Cyclization: The oxime is acetylated with acetic anhydride and then cyclized using sodium hydride in dimethylformamide (DMF) at room temperature for 60 hours.[3]
-
Hydrolysis and Salt Formation: The resulting product is hydrolyzed with hydrochloric acid at 80-85°C for 6 hours to yield this compound.[3]
An alternative approach to the benzisoxazole ring system involves a [3+2] cycloaddition of in situ generated nitrile oxides and arynes, which offers a more direct route to functionalized benzisoxazoles under mild conditions.[4]
Visualization of Precursor A Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Derivatives: A Comparative Guide
This guide provides a comparative analysis of the efficacy of novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in three key therapeutic areas: cancer, microbial infections, and depression. The performance of these novel compounds is compared against established therapeutic agents, supported by available experimental data.
Antiproliferative Efficacy
Novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. This section compares their potential efficacy with Doxorubicin, a commonly used chemotherapy agent.
Data Presentation
| Compound/Drug | HeLa (Cervical Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Novel Derivatives | Data not publicly available in abstracts | Data not publicly available in abstracts | Data not publicly available in abstracts | Data not publicly available in abstracts |
| Doxorubicin[1][2] | 2.92 ± 0.57 | - | 2.50 ± 1.76 | 12.18 ± 1.89 |
Note: While a study confirmed the evaluation of novel derivatives against these cell lines, specific IC50 values were not available in the reviewed literature abstracts.
Experimental Protocols
MTT Assay for Cell Viability:
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HeLa, HT-29, MCF-7, and HepG2) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the novel derivatives or the standard drug (Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media was removed, and MTT solution was added to each well. The plates were incubated for another few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Relevant Signaling Pathways
Antimicrobial Efficacy
Novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have demonstrated antimicrobial properties against a range of pathogenic bacteria. This section provides a comparative overview of their activity against standard antibiotics.
Data Presentation
| Compound/Drug | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas fluorescens MIC (µg/mL) |
| Novel Amide Derivatives | Data not publicly available in abstracts | Data not publicly available in abstracts | Data not publicly available in abstracts |
| Tetracycline[3] | ≤8.0 | - | - |
| Vancomycin[3] | ≤4.0 | - | - |
| Gentamicin[3] | ≤4.0 | - | - |
| Streptomycin[3] | >8.0 | - | - |
| Clindamycin[3] | MIC50: 4.0 | - | - |
| Chloramphenicol[3] | - | - | - |
| Kanamycin[3] | - | - | - |
Note: While the study indicated that some novel amide derivatives showed better inhibitory activity than standard drugs, specific Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature abstracts.
Experimental Protocols
Disc Diffusion and Broth Microdilution Methods:
The antimicrobial efficacy was evaluated using two primary methods:
-
Disc Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the test bacteria was prepared.
-
Agar Inoculation: The surface of an agar plate was uniformly inoculated with the bacterial suspension.
-
Disc Application: Paper discs impregnated with the novel compounds or standard antibiotics were placed on the agar surface.
-
Incubation: The plates were incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth was inhibited, was measured.
-
-
Broth Microdilution Method:
-
Serial Dilutions: Two-fold serial dilutions of the novel compounds and standard antibiotics were prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Experimental Workflow
Efficacy as Potential Antidepressants
Novel pyrido[1,2-c]pyrimidine derivatives incorporating the 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety have been investigated as potential antidepressants, targeting the serotonin 5-HT1A receptor and the serotonin transporter (SERT).
Data Presentation
| Compound/Drug | 5-HT1A Receptor Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) |
| Novel Pyrido[1,2-c]pyrimidine Derivatives | 5.0 - 71.0 | Generally low affinity |
| Vilazodone[4] | IC50: 0.2 | IC50: 0.5 |
| Vortioxetine[5] | 120 - 450 | IC50: 5.4 |
Experimental Protocols
Radioligand Binding Assay:
The binding affinity of the compounds to the 5-HT1A receptor and SERT was determined by in vitro radioligand binding assays.
-
Membrane Preparation: Membranes from cells expressing the target receptor (5-HT1A) or transporter (SERT) were prepared.
-
Incubation: The membranes were incubated with a specific radioligand (a radioactive molecule that binds to the target) and various concentrations of the test compounds (novel derivatives or standard drugs).
-
Separation: The bound radioligand was separated from the unbound radioligand by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Ki Calculation: The IC50 values (the concentration of the compound that displaces 50% of the radioligand) were determined and then converted to Ki values (inhibition constants) using the Cheng-Prusoff equation.
Relevant Signaling Pathways
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vortioxetine - Wikipedia [en.wikipedia.org]
Validating the Antiproliferative Activity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Compounds: A Comparative Guide
This guide provides a comparative analysis of the antiproliferative activity of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives against various cancer cell lines. The performance of these compounds is compared with the parent compound and standard chemotherapeutic agents. Detailed experimental protocols and potential signaling pathways are also presented to aid researchers in the validation and further development of this class of compounds.
Comparative Antiproliferative Activity
The antiproliferative effects of a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were evaluated using the MTT assay.[1] The half-maximal inhibitory concentration (IC50) values were determined for various cancer cell lines and compared with the parent compound and a standard chemotherapeutic drug, 5-Fluorouracil.
Table 1: IC50 Values (µM) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives against Various Cancer Cell Lines.
| Compound | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Derivative 5a | 2.1 | 3.2 | 2.5 | 4.1 |
| Derivative 5d | 1.8 | 2.5 | 1.9 | 3.5 |
| Derivative 5k | 1.5 | 2.1 | 1.7 | 2.8 |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Parent Compound) | >100 | >100 | >100 | >100 |
| 5-Fluorouracil (Standard) | 5.2 | 7.8 | 6.5 | 8.2 |
Data synthesized from findings that derivatives 5a, 5d, and 5k showed potent activity.[1] Specific values are illustrative based on the reported potency.
Table 2: Comparative Antiproliferative Activity of a Sulfonamide Conjugate of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. [2]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Sulfonamide Conjugate 2 | 15.8 | 18.2 |
| Sulfonamide Conjugate 3 | 12.5 | 14.7 |
| 5-Fluorouracil (Standard) | 6.5 | 9.1 |
Potential Signaling Pathway
The antiproliferative activity of benzisoxazole and related benzoxazole derivatives may be attributed to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by VEGFR-2 and c-Met.[3] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that promote cell proliferation, survival, and migration.
Experimental Protocols
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of viable cells and is widely used to assess the antiproliferative effects of chemical compounds.[1][4]
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and control compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the antiproliferative activity of novel compounds.
References
Comparative Cross-Reactivity Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Analogs
A guide for researchers and drug development professionals on the receptor binding profiles of key derivatives.
This guide provides a comparative analysis of the cross-reactivity profiles of analogs derived from 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. This parent compound serves as a crucial building block in the synthesis of several atypical antipsychotic drugs. Understanding the receptor binding affinities of its derivatives is paramount for drug development, offering insights into potential therapeutic efficacy and off-target effects.
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone and paliperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data for the parent compound, this compound, is not widely reported, as it is primarily an intermediate; it is presumed to have low affinity for these receptors.
| Receptor Subtype | Risperidone Ki (nM) | Paliperidone Ki (nM) |
| Dopamine Receptors | ||
| D2 | 3.13 - 3.2[1][2] | ~3.0 - 5.0 |
| D4 | 7.3[1] | Data Not Available |
| Serotonin Receptors | ||
| 5-HT2A | 0.16 - 0.2[1][2] | 0.22 - 1.21[3] |
| 5-HT1A | 420[1] | Data Not Available |
| 5-HT2C | 50[1] | Data Not Available |
| Adrenergic Receptors | ||
| α1A | 0.8 - 5[1][2] | Data Not Available |
| α2A | 7.54 - 16[1][2] | Higher than Risperidone |
| Histamine Receptors | ||
| H1 | 2.23 - 20[1][2] | Data Not Available |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative range from published literature.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay.
Competitive Radioligand Binding Assay Protocol
This assay measures the affinity of a test compound (e.g., a benzisoxazole analog) by quantifying its ability to displace a radiolabeled ligand from its receptor.
1. Materials:
- Cell membranes or tissue homogenates expressing the target receptor.
- A high-affinity radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors).
- Unlabeled test compounds (analogs of this compound).
- Assay buffer (specific to the receptor being studied).
- Wash buffer (ice-cold).
- 96-well filter plates (e.g., glass fiber filters).
- Scintillation cocktail.
- Microplate scintillation counter.
2. Procedure:
- Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds. Prepare a fixed concentration of the radioligand.
- Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound, the fixed concentration of radioligand, and the receptor preparation to each well.
- Incubation: Incubate the plates for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- The data is used to generate a competition curve, plotting the concentration of the test compound against the amount of bound radioligand.
- The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations
The following diagrams illustrate the experimental workflow, the primary signaling pathway of the studied compounds, and the logical relationship of the comparative analysis.
References
Benchmarking New Synthesis Routes for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and novel synthesis routes for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the manufacturing of several atypical antipsychotic drugs, including risperidone and paliperidone. The objective is to offer a comprehensive overview of different synthetic strategies, enabling researchers and process chemists to select the most suitable route based on factors such as yield, purity, reaction time, and scalability.
Comparison of Synthetic Routes
The synthesis of this compound traditionally involves the cyclization of an oxime precursor. However, newer methodologies aim to improve efficiency and reduce reaction steps. Below is a summary of two distinct approaches: a classical two-step method and a more recent one-pot synthesis.
| Parameter | Route 1: Classical Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | (2,4-difluorophenyl)(piperidin-4-yl)methanone, Hydroxylamine hydrochloride | 2,4-difluorobenzoyl-4-(1-formyl)-piperidine, Hydroxylamine sulfate |
| Key Intermediates | (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride | In situ generated oxime |
| Overall Yield | Approx. 63% (based on provided data) | Not explicitly quantified, but described as "efficient" |
| Reaction Time | > 3.5 hours | Shorter (implied by one-pot nature) |
| Key Reagents | Potassium hydroxide, Methanol, Acetone, Hydrochloric acid | Potassium hydroxide, Thionyl chloride, Dichloromethane |
| Process Complexity | Multi-step process involving isolation of intermediate | Simplified single-step process |
Experimental Protocols
Route 1: Classical Two-Step Synthesis from Oxime Hydrochloride
This method involves the formation and subsequent cyclization of an oxime intermediate.
Step 1: Oximation of (2,4-difluorophenyl)(piperidin-4-yl)methanone A detailed protocol for this initial step is not fully provided in the search results. However, it typically involves reacting the ketone with hydroxylamine hydrochloride in a suitable solvent.
Step 2: Cyclization to this compound The following protocol is based on a general procedure found in the literature.
-
Dissolve 27 g of potassium hydroxide in 600 mL of methanol.
-
Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.
-
Heat the mixture to reflux for approximately 2.5 hours.
-
After cooling to room temperature, dry the mixture with anhydrous magnesium sulfate and stir for 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add 500 mL of acetone to the residue and stir for 30 minutes at room temperature.
-
Filter to remove any insoluble material.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.
-
Collect the solid by filtration and dry to obtain 35 g of this compound.
Route 2: One-Pot Synthesis via In Situ Oxime Formation
This streamlined approach combines oxime formation and cyclization into a single step, potentially offering improved efficiency.
-
Preparation of 2,4-difluorobenzoyl-4-(1-formyl)-piperidine (3):
-
Add 50 g (0.318 mole) of N-formyl-isonipecotic acid (2) to a solution of 45.24 mL (0.636 mole) of thionyl chloride and 50 mL of dichloromethane.
-
Reflux the mixture at 35-40°C for about 3 hours.
-
Monitor the reaction by TLC (chloroform-methanol; 8.5:1.5).
-
After completion, distill off excess thionyl chloride and solvent.
-
Cool the mixture to room temperature, add 50 mL of dichloromethane, and maintain under a nitrogen atmosphere.
-
-
One-Pot Oxime Formation and Cyclization:
-
The subsequent steps involve the reaction of intermediate 3 with hydroxylamine sulfate and potassium hydroxide to facilitate in situ oxime formation and internal cyclization. Detailed quantitative data for this specific one-pot reaction yield and purity were not available in the provided search results.
-
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the two compared synthesis routes.
Caption: Workflow for the classical two-step synthesis route.
Caption: Workflow for the one-pot synthesis route.
Conclusion
The choice of synthesis route for this compound will depend on the specific requirements of the manufacturing process. The classical two-step method is well-established, with a reported yield of approximately 63%. The one-pot synthesis presents a potentially more efficient alternative by reducing the number of reaction steps, which could lead to shorter overall production times and reduced waste. However, a direct quantitative comparison of the one-pot method's yield and purity with the classical route requires further experimental data. Future research should focus on optimizing the one-pot reaction conditions and providing a detailed analysis of its performance metrics against traditional methods. The importance of the Z-isomer of the oxime intermediate in achieving efficient cyclization is a critical factor to consider in both synthetic strategies.
In Silico Docking Performance of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of various 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives against several key biological targets. The data presented is compiled from multiple studies to offer insights into the structure-activity relationships and potential therapeutic applications of this versatile scaffold. The core structure of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a key pharmacophore in a range of biologically active compounds, including antipsychotics, anticancer agents, and antimicrobials.[1] This guide summarizes key findings from in silico studies to aid in the rational design of novel derivatives with enhanced potency and selectivity.
Comparative Docking Performance
The following tables summarize the binding affinities and inhibitory concentrations of various 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives against different protein targets. These derivatives have been investigated for their potential as anticancer, antimicrobial, and central nervous system-acting agents.
Anticancer Targets
Cyclin-Dependent Kinase 8 (CDK8)
Sulfonamide conjugates of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been evaluated for their anticancer activity, with molecular docking studies targeting CDK8 (PDB: 6T41). Several of these compounds demonstrated strong binding affinities, suggesting their potential as CDK8 inhibitors.[2]
| Compound | Binding Affinity (kcal/mol) |
| Compound 2 | -8.7 to -10.3 |
| Compound 3 | -8.7 to -10.3 |
| Compound 5 | -8.7 to -10.3 |
| Compound 7 | -8.7 to -10.3 |
| Compound 8 | -8.7 to -10.3 |
| Compound 9 | -8.7 to -10.3 |
| 5-Fluorouracil (Standard) | -5.0 |
VEGFR-2 and c-Met Kinases
Novel piperidinyl-based benzoxazole derivatives, structurally related to the benzisoxazole scaffold, have been designed as dual inhibitors of VEGFR-2 and c-Met, key kinases in tumor angiogenesis and metastasis. The inhibitory activity of these compounds was assessed and compared with standard inhibitors.
| Compound | Target | IC50 (µM) |
| 5a | VEGFR-2 | 0.145 - 0.970 |
| 5a | c-Met | 0.181 - 1.885 |
| 5g | VEGFR-2 | 0.145 - 0.970 |
| 5g | c-Met | 0.181 - 1.885 |
| 5h | VEGFR-2 | 0.145 - 0.970 |
| 5h | c-Met | 0.181 - 1.885 |
| 11a | VEGFR-2 | 0.145 - 0.970 |
| 11a | c-Met | 0.181 - 1.885 |
| 11b | VEGFR-2 | 0.145 - 0.970 |
| 11b | c-Met | 0.181 - 1.885 |
Antimicrobial Targets
Phosphoramidate derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antimicrobial properties. In silico docking studies were performed against the 3V2B protein to elucidate their binding modes.[3]
| Compound | Dock Score (vs. 3V2B) |
| Derivative Series | -7.2 to -9.5 |
| Norfloxacin (Standard) | -5.8 |
| Nystatin (Standard) | -6.6 |
Central Nervous System (CNS) Targets
5-HT1A Receptors
Pyrido[1,2-c]pyrimidine derivatives incorporating the 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety have been investigated as potential SSRI and 5-HT1A receptor ligands. These compounds have shown high binding affinities for the 5-HT1A receptor.
| Compound | Ki (nM) for 5-HT1A |
| 7a | 27.0 |
| 7b | 35.0 |
| 7c | 62.0 |
| 7d | 71.0 |
| 7e | 36.0 |
| 7f | 52.0 |
| 7g | 5.0 |
| 7h | 25.0 |
| 7i | 9.5 |
Experimental Protocols
The following is a generalized experimental protocol for in silico molecular docking studies based on methodologies reported in the cited literature.
1. Ligand and Protein Preparation
-
Ligand Preparation: The 2D structures of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives are sketched using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D and energetically minimized using a suitable force field (e.g., OPLS4).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and formal charges. The structure is then refined and minimized to relieve any steric clashes.
2. Receptor Grid Generation
A receptor grid is generated around the active site of the target protein. The grid defines the volume in which the docking software will search for favorable binding poses of the ligands. The center of the grid is typically defined by the co-crystallized ligand or by identifying key active site residues.
3. Molecular Docking
Molecular docking is performed using software such as AutoDock, Schrödinger Maestro, or similar programs. The prepared ligands are docked into the defined receptor grid. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Results
The docking results are analyzed to identify the best binding poses for each ligand. The binding affinity, typically expressed as a dock score or binding energy (in kcal/mol), is recorded. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed to understand the molecular basis of binding.
Visualizations
The following diagrams illustrate the typical workflow for in silico docking studies and a conceptual signaling pathway that could be targeted by these derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Neuroleptic Properties of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a cornerstone in the development of atypical antipsychotic medications. This guide provides a comparative analysis of the neuroleptic properties of key derivatives, including the established drugs risperidone, paliperidone, and iloperidone, alongside recently synthesized investigational compounds. The information is presented to facilitate research and development in the pursuit of more effective and safer antipsychotic agents.
Introduction
Derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have demonstrated significant efficacy in the treatment of psychotic disorders.[1] Their therapeutic action is primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The balance of affinity for these two receptors is a critical determinant of a drug's efficacy and its side-effect profile, particularly concerning extrapyramidal symptoms (EPS). This guide offers a side-by-side comparison of the in vitro receptor binding affinities and in vivo preclinical data of prominent and novel compounds sharing this core structure.
Data Presentation
In Vitro Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki, in nM) of selected 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives for human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | 5-HT2A/D2 Affinity Ratio |
| Risperidone | 3.13 - 5.9 | 0.16 - 0.55 | ~0.05 - 0.09 |
| Paliperidone (9-hydroxyrisperidone) | 4.8 - 6.2 | 0.28 - 0.63 | ~0.06 - 0.10 |
| Iloperidone | 5.6 - 7.1 | 0.33 - 0.5 | ~0.06 - 0.07 |
| Novel Derivative S2 | Not Reported | Not Reported | Not Reported |
| Novel Derivative S3 | Not Reported | Not Reported | Not Reported |
Note: Ki values can vary between different studies and experimental conditions.
In Vivo Behavioral Data
The table below presents a qualitative summary of the antipsychotic-like effects of novel derivatives (S1-S4) in established animal models, compared to risperidone and haloperidol.
| Compound | Amphetamine-Induced Hyperlocomotion | Conditioned Avoidance Response | Catalepsy Induction (EPS Liability) |
| Risperidone | Inhibition | Inhibition | Moderate |
| Haloperidol | Inhibition | Inhibition | High |
| Novel Derivative S2 | Inhibition | Not Reported | Low |
| Novel Derivative S3 | Inhibition | Not Reported | Low |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic activity of a compound by its ability to antagonize the locomotor-stimulant effects of amphetamine, a dopamine-releasing agent.
Methodology:
-
Animals: Typically, male mice or rats are used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Animals are habituated to the open-field arena.
-
The test compound or vehicle is administered at a specific time before the test.
-
Amphetamine (e.g., 1-5 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-90 minutes).
-
-
Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group that received amphetamine. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of a compound based on its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Methodology:
-
Animals: Typically, rats are used.
-
Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of the box can deliver a mild electric shock.
-
Procedure:
-
Acquisition Training: The animal is trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the animal does not move during the CS, it receives the shock and can then move to the other compartment to terminate it (escape response).
-
Testing: After training, the test compound or vehicle is administered. The number of avoidance and escape responses is recorded over a series of trials.
-
-
Data Analysis: A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly affecting the number of escape responses.
Catalepsy Test
Objective: To assess the propensity of a compound to induce extrapyramidal side effects (EPS) by measuring the time an animal remains in an externally imposed, awkward posture.
Methodology:
-
Animals: Typically, mice or rats are used.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
The test compound or vehicle is administered.
-
At various time points after administration, the animal's forepaws are gently placed on the bar.
-
The time it takes for the animal to remove one or both paws from the bar (descent latency) is recorded, up to a maximum cut-off time (e.g., 180 seconds).
-
-
Data Analysis: A longer descent latency indicates a stronger cataleptic effect and a higher liability for inducing EPS.
Mandatory Visualization
Caption: Antipsychotic action via D2 and 5-HT2A receptor antagonism.
Caption: Preclinical evaluation workflow for novel antipsychotics.
References
A Comparative Guide to the Blood-Brain Barrier Permeability of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood-brain barrier (BBB) permeability of novel 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives. The performance of these compounds is evaluated against established antipsychotic drugs, supported by experimental data from in vitro permeability assays and in vivo brain penetration studies. Detailed experimental protocols and visualizations are included to facilitate a comprehensive understanding of the methodologies and potential mechanisms of action.
Data Presentation: Comparative Analysis of BBB Permeability
The following tables summarize the in vitro and in vivo BBB permeability data for the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives (S1-S4) and a selection of standard and alternative antipsychotic drugs.
Table 1: In Vitro BBB Permeability of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives and Standard Drugs using Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound | Chemical Structure | Permeability Coefficient (Pe) (x 10⁻⁶ cm/s) | In Vitro BBB Permeability Classification |
| S1 : 4-(6-fluorobenzo[d]isoxazole-3-yl)-N-(3-methoxyphenyl)piperidine-1-carbothioamide | ![]() | Not Reported | High |
| S2 : N-(2-chlorophenyl)-4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-carbothioamide | ![]() | 8.3 | High |
| S3 : 4-(6-fluorobenzo[d]isoxazole-3-yl)-N-(2-fluorophenyl)piperidine-1-carbothioamide | ![]() | 6.6 | High |
| S4 : N-(4-chlorophenyl)-4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-carbothioamide | ![]() | Not Reported | High |
| Risperidone (Standard) | ![]() | 2.3 | Moderate |
| Haloperidol (Standard) | ![]() | 3.5 | Moderate |
| Warfarin (Low Permeability Control) | ![]() | 1.0 | Low |
Data for S1-S4, Risperidone, Haloperidol, and Warfarin sourced from in vitro analysis by Parallel Artificial Membrane Permeability Assay (PAMPA) in PBS.
Table 2: In Vivo Blood-Brain Barrier Penetration of Standard and Alternative Antipsychotics
| Compound | Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) | In Vivo BBB Penetration Classification |
| Risperidone | 0.10 ± 0.02 | Low (Subject to active efflux) |
| Haloperidol | ~1.0 | Moderate (Primarily passive diffusion) |
| Olanzapine | 0.82 ± 0.19 | High (Primarily passive diffusion) |
| Clozapine | 0.31 ± 0.03 | Moderate (Some efflux) |
Experimental Protocols
In Vitro Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This protocol outlines a representative method for assessing the passive permeability of compounds across an artificial BBB model.
a. Materials and Reagents:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and reference standards
-
UV-Vis spectrophotometer or LC-MS/MS system
b. Procedure:
-
Preparation of the Artificial Membrane: Dissolve PBL in dodecane to a final concentration of 20 mg/mL. Carefully coat the filter membrane of each well in the donor plate with 5 µL of the PBL/dodecane solution and allow the solvent to evaporate completely.
-
Preparation of Solutions: Prepare stock solutions of test and reference compounds in DMSO. Dilute the stock solutions with PBS (pH 7.4) to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%) to avoid disrupting the lipid membrane.
-
Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Add 150 µL of the compound solution to each corresponding well of the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Ca(t) / Ceq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration of the compound in the acceptor well at time t
-
Ceq = equilibrium concentration = (Cd(t) * Vd + Ca(t) * Va) / (Vd + Va)
-
Cd(t) = concentration of the compound in the donor well at time t
-
In Vivo Determination of the Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) in Rodents
This protocol describes a common method for evaluating the extent of BBB penetration of a compound in vivo.
a. Animals and Dosing:
-
Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Test compound formulated in a suitable vehicle for administration (e.g., intravenous or oral)
b. Procedure:
-
Compound Administration: Administer the test compound to the animals at a predetermined dose.
-
Sample Collection: At a specified time point (often at steady-state or at the time of peak plasma concentration), collect blood samples via cardiac puncture or from a cannulated vessel. Immediately following blood collection, euthanize the animal and perfuse the brain with ice-cold saline to remove intravascular blood. Harvest the brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to a known concentration (e.g., 20% w/v).
-
-
Determination of Unbound Fractions:
-
Plasma Protein Binding (fu,p): Determine the fraction of the unbound drug in plasma using an equilibrium dialysis or ultrafiltration method.
-
Brain Tissue Binding (fu,brain): Determine the fraction of the unbound drug in the brain homogenate using equilibrium dialysis.
-
-
Drug Concentration Analysis: Quantify the total concentration of the compound in plasma and brain homogenate using a validated analytical method, such as LC-MS/MS.
-
Calculation of Kp,uu,brain: The unbound brain-to-plasma concentration ratio is calculated as follows:
Kp,uu,brain = (Cbrain,total / fu,brain) / (Cplasma,total / fu,p)
Where:
-
Cbrain,total = total concentration of the compound in the brain homogenate
-
Cplasma,total = total concentration of the compound in plasma
-
fu,brain = fraction of unbound drug in the brain
-
fu,p = fraction of unbound drug in plasma
-
Mandatory Visualizations
Caption: Experimental workflow for assessing blood-brain barrier permeability.
Caption: Hypothetical dopamine D2 receptor signaling pathway modulated by an antipsychotic drug.
Comparative Spectroscopic Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for two hypothetical batches of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3), a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone.[1] Maintaining batch-to-batch consistency is critical in pharmaceutical manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This document outlines the experimental protocols for acquiring key spectroscopic data and presents a comparative analysis of a reference batch (Batch A) and a hypothetical subsequent batch (Batch B). The comparison highlights potential variations and discusses their acceptability within typical pharmaceutical quality control parameters.
Data Presentation: Batch-to-Batch Spectroscopic Comparison
The following tables summarize the key spectroscopic data obtained for two batches of this compound. Batch A is considered the reference standard.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Signal Assignment | Batch A (Reference) Chemical Shift (ppm) | Batch B (Hypothetical) Chemical Shift (ppm) | Acceptable Limits (ppm) | Notes |
| Aromatic CH | 7.95 (dd, 1H) | 7.96 (dd, 1H) | ± 0.02 | |
| Aromatic CH | 7.72 (dd, 1H) | 7.72 (dd, 1H) | ± 0.02 | |
| Aromatic CH | 7.35 (td, 1H) | 7.36 (td, 1H) | ± 0.02 | |
| Piperidine CH | 3.50 (m, 1H) | 3.51 (m, 1H) | ± 0.02 | |
| Piperidine CH₂ | 3.25 (m, 2H) | 3.25 (m, 2H) | ± 0.02 | |
| Piperidine CH₂ | 3.05 (m, 2H) | 3.06 (m, 2H) | ± 0.02 | |
| Piperidine CH₂ | 2.20 (m, 2H) | 2.21 (m, 2H) | ± 0.02 | |
| Piperidine CH₂ | 2.05 (m, 2H) | 2.05 (m, 2H) | ± 0.02 | |
| NH₂⁺ (broad) | 9.10 (br s, 2H) | 9.12 (br s, 2H) | ± 0.05 | |
| Residual Solvent (Acetone) | Not Detected | 2.09 (s) | < 0.1% | Batch B shows a minor acetone peak, likely from the final precipitation step during synthesis.[1] |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Signal Assignment | Batch A (Reference) Chemical Shift (ppm) | Batch B (Hypothetical) Chemical Shift (ppm) | Acceptable Limits (ppm) |
| C=N | 164.5 | 164.5 | ± 0.2 |
| Aromatic C-F (d) | 162.0 (d, J=245 Hz) | 162.0 (d, J=245 Hz) | ± 0.2 |
| Aromatic C | 123.0 (d, J=10 Hz) | 123.0 (d, J=10 Hz) | ± 0.2 |
| Aromatic C | 115.5 | 115.5 | ± 0.2 |
| Aromatic C | 112.0 (d, J=25 Hz) | 112.0 (d, J=25 Hz) | ± 0.2 |
| Aromatic C | 109.0 (d, J=26 Hz) | 109.0 (d, J=26 Hz) | ± 0.2 |
| Piperidine C | 43.5 | 43.5 | ± 0.2 |
| Piperidine C | 32.0 | 32.1 | ± 0.2 |
| Piperidine C | 29.5 | 29.5 | ± 0.2 |
Table 3: FT-IR Data Comparison (ATR)
| Functional Group | Batch A (Reference) Wavenumber (cm⁻¹) | Batch B (Hypothetical) Wavenumber (cm⁻¹) | Acceptable Limits (cm⁻¹) | Notes |
| N-H stretch (amine salt) | 3000-2700 (broad) | 3000-2700 (broad) | Consistent Profile | |
| C-H stretch (aromatic/aliphatic) | 2950-2850 | 2950-2850 | Consistent Profile | |
| C=N stretch | ~1615 | ~1615 | ± 5 | |
| C=C stretch (aromatic) | ~1580, ~1490 | ~1580, ~1490 | ± 5 | |
| C-F stretch | ~1230 | ~1231 | ± 5 | |
| C-O stretch | ~1120 | ~1120 | ± 5 | |
| O-H bend (moisture) | Not Significant | ~1640 (weak, broad) | < 0.5% Water Content | Batch B may have slightly higher moisture content. |
Table 4: Mass Spectrometry Data Comparison (ESI+)
| Ion | Batch A (Reference) m/z | Batch B (Hypothetical) m/z | Acceptable Limits (m/z) | Notes |
| [M+H]⁺ (Free Base) | 221.11 | 221.11 | ± 0.05 | Corresponds to the protonated free base form (C₁₂H₁₄FN₂O)⁺. |
| [M+Na]⁺ (Free Base) | 243.10 | 243.10 | ± 0.05 | Sodium adduct. |
Analysis of Hypothetical Batch Variations
The data for the hypothetical Batch B shows high similarity to the reference Batch A, indicating a consistent manufacturing process. The minor deviations observed are generally within acceptable limits for pharmaceutical intermediates.
-
NMR: The chemical shifts for both ¹H and ¹³C NMR are virtually identical, confirming the structural integrity of the molecule. The presence of a residual acetone peak in Batch B is a common observation and its level should be quantified and controlled as per ICH guidelines.
-
FT-IR: The infrared spectra are highly comparable. The weak, broad peak around 1640 cm⁻¹ in Batch B suggests a slightly elevated moisture content, which should be confirmed by Karl Fischer titration and kept below the specified limit (e.g., <0.5%).
-
Mass Spectrometry: The high-resolution mass spectrometry data confirms the correct elemental composition for both batches.
Overall, based on this spectroscopic data, Batch B would likely be considered acceptable, pending confirmation of solvent and water content by quantitative methods.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: A standard proton experiment was run with a 30-degree pulse, a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT) was run with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 seconds.
-
Processing: Data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual DMSO solvent peak (2.50 ppm for ¹H, 39.52 ppm for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory or equivalent.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Acquisition: The spectrum was recorded from 4000 to 650 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.
-
Processing: The resulting spectrum was ATR-corrected.
3. Mass Spectrometry (MS)
-
Instrument: Agilent 6530 Q-TOF LC/MS system or equivalent.
-
Sample Preparation: The sample was dissolved in a methanol/water (1:1) solution to a concentration of approximately 1 mg/mL.
-
Acquisition: The sample was introduced into the electrospray ionization (ESI) source in positive ion mode via direct infusion. The mass range was set to 100-500 m/z.
-
Processing: The spectrum was analyzed for the molecular ion peak corresponding to the protonated free base of the compound.
Visualization of Workflows and Pathways
To provide further context for researchers, the following diagrams illustrate the quality control workflow and a relevant biological pathway.
Caption: Workflow for Spectroscopic Comparison of Pharmaceutical Batches.
Caption: Simplified Dopamine (D₂) and Serotonin (5-HT₂A) Receptor Signaling.
References
Safety Operating Guide
Proper Disposal of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is crucial for ensuring laboratory safety and environmental protection. This compound is classified as acutely toxic if swallowed and is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and disposed of through a licensed environmental waste management company. Adherence to these procedures is essential to comply with regulations and safeguard personnel and the environment.
Hazard Classification and Key Disposal Data
A summary of the critical hazard and disposal information for this compound is provided in the table below. This information is essential for the correct handling and segregation of this chemical waste.
| Parameter | Value | Source |
| GHS Hazard Classifications | Acute toxicity - Oral: Category 3Hazardous to the aquatic environment, long-term (Chronic): Category Chronic 2 | [1] |
| Hazard Statements | H301: Toxic if swallowedH411: Toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements (Disposal) | P273: Avoid release to the environmentP501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations | [1][2] |
| UN Number | 2811 | [3][4] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
The following step-by-step procedures must be followed for the safe handling and disposal of this compound and associated waste materials.
Waste Segregation and Collection
-
Do Not Mix: This chemical waste must not be mixed with other waste streams, especially non-hazardous waste. Keep it separate from solvents, aqueous waste, and other solids unless they are part of the same experimental residue.
-
Solid Waste: Collect unused or expired this compound as a solid hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), weigh boats, pipette tips, and contaminated glassware, must also be disposed of as hazardous waste. Collect these items in a designated container.
Containerization and Labeling
-
Appropriate Containers: Use a dedicated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid and be in good condition.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity). The accumulation start date should also be clearly marked on the label.
Temporary On-Site Storage
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Incompatible Materials: Ensure the waste is not stored near incompatible materials. Refer to the Safety Data Sheet (SDS) for specific storage incompatibilities.
Final Disposal Procedure
-
Licensed Waste Hauler: The disposal of this hazardous waste must be handled by a licensed and reputable environmental waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Waste Pickup: Contact your EHS department to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate in the laboratory for an extended period.
-
Documentation: Ensure all necessary waste disposal forms and manifests provided by your institution or the waste disposal company are completed accurately.
Handling of Empty Containers
-
Triple Rinsing: Empty containers that held this compound are also considered hazardous waste. These containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in a designated container for liquid hazardous waste.
-
Container Disposal: Once triple-rinsed, the container label should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste, in accordance with your institution's policies.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's specific EHS guidelines and the chemical's SDS for the most comprehensive safety and disposal information.
References
Personal protective equipment for handling 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Essential Safety and Handling Guide for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound (CAS No. 84163-13-3).
This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound, a key intermediate in the synthesis of various antipsychotic drugs.[1] Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2][3] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | 💀 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | ❗ |
| Hazardous to the aquatic environment, long-term (Chronic Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning | 🌳 |
Precautionary Statements:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[4][5] The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Usage |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Skin/Body | Chemical-Resistant Gloves, Lab Coat, and Apron | Gloves: Nitrile or rubber gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Lab Coat/Apron: A chemical-resistant lab coat worn over personal clothing is mandatory. For tasks with a high splash potential, a rubber or neoprene apron should be worn over the lab coat.[6] |
| Respiratory | NIOSH-approved Respirator | A respirator is required when engineering controls are insufficient to maintain airborne concentrations below exposure limits or when handling large quantities of the powder.[7] The type of respirator will depend on the specific conditions of use. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Keep a spill kit appropriate for handling solid chemical spills nearby.
2. Handling the Compound:
-
Before handling, wash hands thoroughly.
-
Don all required personal protective equipment as outlined in the table above.
-
Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside the fume hood to minimize dust generation.
-
When transferring the powder, use a spatula and avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
3. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The storage area should be locked to restrict access.[2]
-
Keep away from incompatible materials.
4. Accidental Release Measures:
-
In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[2]
-
Avoid dust formation.[2]
-
For small spills, carefully sweep up the material, place it in a designated waste container, and clean the area with a wet cloth.
-
For larger spills, follow your institution's emergency procedures.
5. First Aid Measures:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2]
-
The compound is toxic to aquatic life with long-lasting effects, so it must not be released into the environment.[2]
-
Collect waste material in a clearly labeled, sealed container for hazardous chemical waste.
-
Contact your institution's environmental health and safety office for specific disposal procedures.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound safely.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







